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  • Product: 5-Benzylmorpholin-3-one
  • CAS: 1052210-00-0

Core Science & Biosynthesis

Foundational

(S)-5-benzylmorpholin-3-one chemical structure

The following technical guide details the chemical structure, synthesis, and applications of (S)-5-benzylmorpholin-3-one , a critical chiral building block in medicinal chemistry. CAS Number: 101250-48-0 Molecular Formul...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of (S)-5-benzylmorpholin-3-one , a critical chiral building block in medicinal chemistry.

CAS Number: 101250-48-0 Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol [1]

Introduction & Significance

(S)-5-benzylmorpholin-3-one is a heterocyclic chiral scaffold derived from the amino acid L-phenylalanine.[1] It serves as a versatile intermediate in the synthesis of complex pharmaceutical agents, particularly Neurokinin-1 (NK1) receptor antagonists (such as Aprepitant analogs) and peptidomimetics. Its rigid morpholinone core provides a defined spatial arrangement of the benzyl side chain, making it an ideal template for directing stereochemistry in subsequent transformations, such as N-acyliminium ion cyclizations and phosphonate synthesis.

Chemical Structure & Stereochemistry

The molecule consists of a six-membered morpholine ring containing an amide (lactam) functionality.

  • Core Ring: Morpholin-3-one (1,4-oxazin-3-one).[1]

  • Stereocenter: Position 5, possessing the (S)-configuration derived from L-phenylalanine.[2]

  • Substituent: A benzyl group attached to C5, projecting away from the ring plane, which governs the facial selectivity of reactions at the nitrogen or C2 positions.

Structural Parameters
PropertyData
IUPAC Name (5S)-5-benzylmorpholin-3-one
Chiral Source L-Phenylalanine (Enantiomeric Excess >99%)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Ether Oxygen)
Physical State White to off-white solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water

Synthesis & Manufacturing Protocols

The most robust synthetic route utilizes L-Phenylalaninol as the chiral progenitor. This pathway ensures the retention of stereochemistry at the C5 position.

Route: Cyclization of N-Chloroacetyl-L-Phenylalaninol
Step 1: Reduction of L-Phenylalanine

L-Phenylalanine is reduced to L-phenylalaninol using Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/I₂ system.[1]

  • Reagent: LiAlH₄ (2.5 equiv) in THF.

  • Conditions: Reflux, 4-12 h.

  • Yield: >90%.[3][4][5]

Step 2: N-Acylation

Selective acylation of the amine over the alcohol using chloroacetyl chloride.

  • Reagents: Chloroacetyl chloride (1.1 equiv), Base (Na₂CO₃ or Et₃N).

  • Solvent: DCM/Water biphasic system or anhydrous DCM.

  • Temperature: 0°C to RT.[6][7][8][9]

  • Observation: Formation of N-(1-hydroxy-3-phenylpropan-2-yl)-2-chloroacetamide.[1]

Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)

Base-mediated displacement of the chloride by the hydroxyl group to close the morpholine ring.

  • Reagents: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF (Anhydrous).

  • Conditions: 0°C -> RT, 3-16 h.

  • Purification: Flash column chromatography (EtOAc/Hexane).[5]

Synthesis Workflow Diagram

SynthesisPath Phe L-Phenylalanine (Starting Material) PheOH (S)-Phenylalaninol (Chiral Intermediate) Phe->PheOH Reduction (LiAlH4/THF) Inter N-Chloroacetyl Intermediate PheOH->Inter + Chloroacetyl Cl (Acylation) Chloro Chloroacetyl Chloride Chloro->Inter Product (S)-5-Benzylmorpholin-3-one (Target Scaffold) Inter->Product Intramolecular O-Alkylation Base Base (NaH/KOtBu) Cyclization Base->Product

Figure 1: Step-wise synthesis of (S)-5-benzylmorpholin-3-one from L-phenylalanine.

Applications in Drug Discovery[8]

NK1 Receptor Antagonists

The morpholine core is a structural hallmark of high-affinity NK1 antagonists (e.g., Aprepitant). The (S)-5-benzylmorpholin-3-one scaffold provides the necessary geometry to position aromatic rings (benzyl and subsequent N-substituents) into the hydrophobic pockets of the receptor.[1]

  • Mechanism:[4][10] The lactam carbonyl can be reduced to the amine or used as a handle for further functionalization (e.g., Grignard addition) to install the benzhydryl group found in clinical candidates.

Asymmetric Synthesis of Phosphonates

This scaffold is used to synthesize


-aminophosphonic acids . The lactam nitrogen can be protected (e.g., Boc), and the carbonyl activated to an 

-acyliminium ion, which undergoes diastereoselective phosphonylation.
  • Utility: The C5-benzyl group exerts 1,3-induction, directing the nucleophilic attack to the trans face, yielding high diastereomeric ratios (dr > 90:10).

Peptidomimetics

(S)-5-benzylmorpholin-3-one acts as a constrained phenylalanine mimic.[1] Incorporation into peptide chains restricts conformational freedom, potentially increasing metabolic stability and receptor selectivity.

Analytical Characterization

To validate the synthesis, the following analytical signals are diagnostic.

TechniqueDiagnostic SignalAssignment
¹H NMR (CDCl₃)

7.15–7.35 (m, 5H)
Aromatic Benzyl Protons

6.10 (br s, 1H)
Amide NH

4.15 (s, 2H)
C2-H (OCH₂CO)

3.80 (m, 1H)
C5-H (Chiral Center)

2.80 (dd, 2H)
Benzyl CH₂
¹³C NMR

168.5
Carbonyl (C=O)

136.2
Aromatic ipso-C

67.8
C2 (Ether Carbon)

52.4
C5 (Chiral Methine)

References

  • Bonilla-Landa, I., et al. (2014).[4] "Diastereoselective synthesis of novel 5-substituted morpholine-3-phosphonic acids: further exploitation of N-acyliminium intermediates." Tetrahedron: Asymmetry, 25(6-7), 485-487.[4] Link[1][4]

  • Brol, A., et al. (2019).[4] "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride." ACS Omega, 4(5), 9349–9357. Link[1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 101250-48-0". Link

Sources

Exploratory

5-Substituted Morpholin-3-one Chiral Building Blocks: Design, Synthesis, and Medicinal Utility

The following technical guide details the design, synthesis, and application of 5-substituted morpholin-3-one chiral building blocks. This document is structured for medicinal chemists and process scientists, prioritizin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and application of 5-substituted morpholin-3-one chiral building blocks. This document is structured for medicinal chemists and process scientists, prioritizing synthetic utility and pharmacological rationale.

Executive Summary

The morpholin-3-one scaffold (1,4-oxazinan-3-one) represents a privileged heterocycle in modern drug discovery, most notably serving as the polar pharmacophore in the Factor Xa inhibitor Rivaroxaban. While the achiral parent scaffold is well-established, 5-substituted morpholin-3-ones have emerged as high-value chiral building blocks. These scaffolds offer a unique opportunity to introduce vectoral control into the morpholine ring, leveraging the "chiral pool" of amino acids to create peptidomimetics with defined stereochemistry at the


 position (analogous to the 

-carbon of amino acids).

This guide provides a comprehensive technical analysis of these building blocks, focusing on their stereoselective synthesis , conformational properties , and application in diversifying drug-like chemical space .

Structural Significance & Pharmacophore Logic

Nomenclature and Numbering

Precise nomenclature is critical for this scaffold. The numbering initiates at the heteroatom with the highest priority (Oxygen = 1), proceeds to the carbonyl (C3), and continues to the nitrogen (N4).

  • Position 3: Carbonyl group (Lactam).

  • Position 4: Nitrogen (Amide/Lactam nitrogen).

  • Position 5: The chiral center derived from the amino acid side chain.

Conformational Bias

Unlike the flexible morpholine ring (chair conformation), the morpholin-3-one ring adopts a distorted half-chair or envelope conformation due to the planarity of the lactam bond (


).
  • 5-Substitution Effect: A substituent at

    
     (e.g., methyl, benzyl) prefers the pseudo-equatorial orientation to minimize 1,3-diaxial interactions, thereby locking the ring conformation. This rigidity is advantageous for reducing the entropic penalty of binding to protein targets.
    
Metabolic Stability

The morpholin-3-one is significantly more metabolically stable than its morpholin-2-one (lactone) counterpart, which is prone to plasma esterase hydrolysis. The lactam linkage mimics the peptide bond, making 5-substituted variants excellent non-hydrolyzable peptidomimetics .

Synthetic Strategies

The synthesis of 5-substituted morpholin-3-ones predominantly relies on the Chiral Pool Strategy , utilizing enantiopure amino alcohols derived from amino acids. This approach ensures high optical purity (>99% ee) without the need for expensive asymmetric catalysts.

Core Workflow: The Amino Alcohol Cyclization

This route is the industry standard for scalability and reliability. It involves the N-acylation of a chiral amino alcohol followed by an intramolecular Williamson ether synthesis.

Reaction Pathway (Graphviz Diagram)

SynthesisPath Figure 1: General Synthesis of 5-Substituted Morpholin-3-ones from Amino Acids. AA Chiral Amino Acid (L-Alanine, L-Phenylalanine) Alc Amino Alcohol (Reduction) AA->Alc LiAlH4 or NaBH4/I2 Acyl N-Chloroacetyl Intermediate Alc->Acyl Chloroacetyl Chloride Base (aq. NaOH/DCM) Prod 5-Substituted Morpholin-3-one Acyl->Prod NaH or KOtBu Intramolecular Cyclization

Detailed Experimental Protocol

Target: Synthesis of (S)-5-benzylmorpholin-3-one (Starting from L-Phenylalaninol).

Step 1: N-Acylation

  • Reagents: L-Phenylalaninol (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq) or biphasic

    
    .
    
  • Solvent: DCM or THF (

    
    C to RT).
    
  • Procedure: Add chloroacetyl chloride dropwise to a solution of phenylalaninol and base at

    
    C. Stir for 2 hours.
    
  • Workup: Wash with dilute HCl, then brine. Dry organic layer.[1] Isolate N-(2-chloroacetyl)-L-phenylalaninol.

Step 2: Cyclization (Ring Closure)

  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Potassium tert-butoxide (KOtBu).

  • Solvent: Dry THF or DMF (Dilute concentration ~0.05 M to favor intramolecular reaction).

  • Procedure:

    • Suspend NaH in dry THF at

      
      C under Argon.
      
    • Slowly add the N-chloroacetyl intermediate (dissolved in THF).

    • Allow to warm to RT and stir for 4–12 hours. (Monitor by TLC/LCMS for disappearance of linear amide).

    • Note: The alkoxide formed at the hydroxyl group attacks the alkyl chloride (

      
      ).
      
  • Purification: Quench with

    
     (sat). Extract with EtOAc. Purify via silica gel chromatography (MeOH/DCM gradient).
    

Yield Expectations:

  • Acylation: 85–95%

  • Cyclization: 70–85%

  • Enantiomeric Excess (ee): Typically >98% (Stereocenter at

    
     is not involved in the reaction mechanism, preserving configuration).
    
Alternative Route: Reductive Amination (Glyoxal)

For 5-substituted morpholin-3-ones, reaction of amino acid esters with glyoxal is less common than for pyrazinones, but reductive alkylation strategies exist.

  • Protocol: Reaction of an amino acid amide with a glycolaldehyde equivalent under reductive conditions can yield the morpholinone, though the chloroacetyl route is superior for preventing racemization.

Reactivity & Functionalization[2][7][8]

Once the 5-substituted scaffold is synthesized, it serves as a versatile core for further elaboration.

Reaction SiteMethodologyApplication
N-4 Position Alkylation (

) or Buchwald-Hartwig Arylation
Introduction of aryl groups (Rivaroxaban-like) or alkyl linkers.
C-2 Position

-Alkylation (LDA,

)
Creation of quaternary centers or 2,5-disubstituted systems.
C-3 Carbonyl Thionation (Lawesson's Reagent)Conversion to thiomorpholin-3-one (thioamide).
Retrosynthetic Analysis for Drug Design

The following diagram illustrates how to deconstruct a complex drug molecule containing this core.

Retro Figure 2: Retrosynthetic logic for accessing N-aryl-5-substituted morpholinones. Target Target Drug Molecule (N-Aryl-5-Substituted-Morpholinone) Core 5-Substituted Morpholin-3-one (Chiral Core) Target->Core C-N Coupling (Buchwald/Ullmann) Frag1 Aryl Halide / Boronic Acid (N-Substituent) Target->Frag1 Disconnection Frag2 Chiral Amino Alcohol (Stereochemical Source) Core->Frag2 Cyclization (Chloroacetyl Cl)

Case Studies & Applications

Rivaroxaban Analogs (Factor Xa Inhibition)

While Rivaroxaban utilizes an achiral morpholin-3-one ring attached to a phenyl group, structural activity relationship (SAR) studies have investigated 5-substituted analogs to modulate solubility and potency.

  • Rationale: Introducing a substituent at

    
     (e.g., hydroxymethyl or methyl) can probe the depth of the S4 binding pocket of Factor Xa.
    
  • Synthesis: The synthesis of the Rivaroxaban core typically couples 4-(4-aminophenyl)morpholin-3-one with the oxazolidinone precursor.[2][3] Using a 5-methyl-4-(4-aminophenyl)morpholin-3-one (derived from Alaninol) allows for the creation of chiral analogs.

NK1 Receptor Antagonists (Aprepitant Intermediates)

The synthesis of Aprepitant involves complex morpholine chemistry. While the final drug is a morpholine, morpholin-3-one (or oxazinone) intermediates are often used to establish the stereocenters before reduction of the lactam carbonyl.

  • Key Insight: The lactam carbonyl of the morpholin-3-one can be reduced to the amine (morpholine) using

    
     or 
    
    
    
    after the stereocenters are established, providing a route to chiral morpholines that are otherwise difficult to synthesize.
Peptidomimetics (Turn Mimetics)

5-Substituted morpholin-3-ones act as constrained dipeptide isosteres .

  • The

    
     segment mimics the electronic properties of a peptide bond but with altered hydrogen bonding capabilities (acceptor only at carbonyl, unless N is unsubstituted).
    
  • The substituent at

    
     mimics the 
    
    
    
    residue side chain in a
    
    
    -turn.

References

  • General Synthesis from Amino Alcohols

    • Title: "Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl)
    • Source: JOCPR
    • URL:[Link]

  • Title: "Process for the preparation of 4-(4-aminophenyl)
  • Advanced Morpholine Functionalization

    • Title: "Expanding Complex Morpholines Using System
    • Source: PMC (NIH)
    • URL:[Link]

  • Aprepitant Synthesis (Morpholinone Intermediates)

    • Title: "Efficient Synthesis of (S)-3-(4-Fluorophenyl)
    • Source: Synthetic Communications (via ResearchG
    • URL:[Link]

  • Commercial Availability of Chiral Building Blocks: Title: "(S)-3-methylmorpholine (Precursor to 5-methylmorpholin-3-one via oxidation or synthesis analog)" Source: ChemScene

Sources

Foundational

A Technical Guide to the Positional Isomerism of Benzyl-3-Morpholinones: A Comparative Analysis of 5-Benzyl vs. 4-Benzyl Isomers

Abstract The morpholinone scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Positional isomerism, a subtle yet profound structural variable, can dra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholinone scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Positional isomerism, a subtle yet profound structural variable, can dramatically alter the physicochemical properties, synthetic accessibility, and pharmacological profile of such molecules. This technical guide provides an in-depth comparative analysis of two key isomers: 5-benzyl-3-morpholinone and 4-benzyl-3-morpholinone. We will explore the fundamental differences in their chemical nature, detail robust synthetic and analytical protocols, and discuss the strategic implications of benzyl group placement on potential drug discovery applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the distinct characteristics of these important building blocks.

Introduction: The Significance of Benzyl Group Placement

The 3-morpholinone core is a versatile lactam, featuring an ether linkage and a secondary amine (or amide) functionality that offers multiple points for chemical modification. The introduction of a benzyl group, a common lipophilic moiety, can significantly influence a molecule's ability to cross biological membranes and interact with protein targets. The constitutional isomerism between 5-benzyl-3-morpholinone and 4-benzyl-3-morpholinone, however, creates two fundamentally different molecules, as illustrated below.

  • 4-Benzyl-3-morpholinone (N-Substituted): In this isomer, the benzyl group is attached to the nitrogen atom. This converts the secondary amine of the parent morpholinone into a tertiary amide. This substitution has critical consequences: it removes the hydrogen bond donor capability of the nitrogen, increases steric hindrance around the amide bond, and significantly impacts the electron density of the carbonyl group. Such N-benzyl motifs are common in CNS-active agents, where they can contribute to receptor affinity and metabolic stability.

  • 5-Benzyl-3-morpholinone (C-Substituted): Here, the benzyl group is attached to the carbon atom at the 5-position. This preserves the secondary amide (lactam) functionality, retaining both a hydrogen bond donor (N-H) and acceptor (C=O). The benzyl group acts as a side chain, projecting from the heterocyclic core. This arrangement creates a distinct three-dimensional shape and presents the benzyl group as a potential pharmacophoric element for interaction with hydrophobic pockets in a target protein, while the N-H group can participate in crucial hydrogen bonding interactions.

This guide will systematically dissect these differences, providing the causal reasoning behind synthetic choices and analytical observations.

Synthesis and Mechanistic Considerations

The synthetic routes to each isomer are distinct, reflecting the different bond disconnections required. The choice of reagents and reaction conditions is paramount for achieving high yields and purity.

Synthesis of 4-Benzyl-3-morpholinone

The most direct approach for synthesizing the N-benzyl isomer involves the cyclization of an N-benzylated acyclic precursor. A robust and widely applicable method is the reaction of N-benzylethanolamine with an activated two-carbon acylating agent, such as chloroacetyl chloride, under basic conditions.

Causality Behind Experimental Choices:

  • Starting Material: N-benzylethanolamine provides the core N-benzyl and ethanolamine fragments in a single molecule.

  • Reagent: Chloroacetyl chloride is a highly reactive electrophile, ensuring efficient acylation of the secondary amine. The chlorine atom serves as a good leaving group for the subsequent intramolecular cyclization.

  • Base: A base, such as sodium hydroxide, is crucial for two reasons.[1] First, it neutralizes the HCl generated during the initial acylation. Second, it promotes the intramolecular Williamson ether synthesis by deprotonating the hydroxyl group, which then attacks the carbon bearing the chlorine atom to form the morpholinone ring.[1] Simultaneous addition of the base and chloroacetyl chloride helps maintain a controlled pH, preventing unwanted side reactions.[1]

Synthesis of 4-Benzyl-3-morpholinone NBE N-Benzylethanolamine intermediate Acylated Intermediate NBE->intermediate Acylation CAC Chloroacetyl Chloride CAC->intermediate Base NaOH (aq) Base->intermediate Neutralization Product 4-Benzyl-3-morpholinone Base->Product Deprotonation intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway for 4-benzyl-3-morpholinone.

Synthesis of 5-Benzyl-3-morpholinone

The synthesis of the C5-substituted isomer requires a different strategy, typically starting from a chiral or racemic amino acid or amino alcohol precursor that already contains the desired side chain. A common approach involves the cyclization of N-protected 2-amino-3-phenyl-1-propanol derivatives. A plausible route can be adapted from methods used for similar 5-substituted morpholinones.[2]

Causality Behind Experimental Choices:

  • Starting Material: A starting material like 2-amino-3-phenyl-1-propanol (phenylalaninol) provides the C5-benzyl group and the adjacent nitrogen atom in the correct orientation.

  • Reaction Sequence: The synthesis involves two key steps:

    • N-Alkylation with an Ethyl Acetate Moiety: The amine is first reacted with a reagent like ethyl bromoacetate. The bromoacetate provides the remaining atoms needed for the morpholinone ring (the carbonyl group and the C6-O-C1 backbone).

    • Lactamization: Under thermal or base-catalyzed conditions, the ester is cyclized via attack by the nitrogen atom, eliminating ethanol and forming the stable six-membered lactam ring. This is a standard method for lactam formation.

Synthesis of 5-Benzyl-3-morpholinone PA Phenylalaninol intermediate N-Alkylated Intermediate PA->intermediate N-Alkylation EBA Ethyl Bromoacetate EBA->intermediate Base Base (e.g., K2CO3) Base->intermediate Product 5-Benzyl-3-morpholinone intermediate->Product Lactamization (Heat)

Caption: Synthetic pathway for 5-benzyl-3-morpholinone.

Comparative Physicochemical and Spectroscopic Properties

The isomeric placement of the benzyl group imparts distinct physicochemical properties that influence solubility, crystallinity, and chromatographic behavior. While experimental data for these specific compounds is sparse in publicly available literature, we can predict their properties based on their structures.

Property4-Benzyl-3-morpholinone (N-Substituted)5-Benzyl-3-morpholinone (C-Substituted)Rationale for Difference
Molecular Weight 191.23 g/mol [3]191.23 g/mol [4]Isomers have the same molecular formula (C11H13NO2).[3][4]
Hydrogen Bond Donor 0[3]1 (N-H)[5]The nitrogen in the 4-benzyl isomer is a tertiary amide, lacking a proton. The 5-benzyl isomer possesses a secondary amide (N-H).
Hydrogen Bond Acceptor 2 (C=O, ether O)[3]2 (C=O, ether O)[5]Both molecules contain a carbonyl oxygen and an ether oxygen capable of accepting hydrogen bonds.
Predicted Polarity (TPSA) 29.5 Ų[3]38.3 Ų (estimated from similar structures)[5]The presence of the N-H group in the 5-benzyl isomer significantly increases its Topological Polar Surface Area, suggesting higher polarity.
Predicted Basicity Very Weak (Amide N)Weak (Amide N)The N-H proton in the 5-benzyl isomer makes it slightly more acidic, but the nitrogen lone pair is delocalized in both. Neither is strongly basic.
Predicted Solubility Higher in non-polar solvents.Higher in polar, protic solvents.The ability of the 5-benzyl isomer to hydrogen bond with solvents like water or methanol should enhance its solubility in these media.
Chromatographic Elution Elutes earlier on normal phase (silica); later on reverse phase (C18).Elutes later on normal phase (silica); earlier on reverse phase (C18).The higher polarity of the 5-benzyl isomer will cause stronger interaction with a polar stationary phase (silica) and weaker interaction with a non-polar one (C18).

Spectroscopic Differentiation:

  • ¹H NMR: The most telling difference will be the presence of a broad singlet corresponding to the N-H proton in the 5-benzyl isomer (typically δ 6-8 ppm), which will be absent in the spectrum of the 4-benzyl isomer. Furthermore, the benzylic protons (-CH₂-Ph) in the 4-benzyl isomer will appear as a sharp singlet, whereas the protons on the carbon bearing the benzyl group in the 5-benzyl isomer will be part of a more complex multiplet.

  • ¹³C NMR: The chemical shift of the benzylic carbon (-CH₂-Ph) in the 4-benzyl isomer will differ significantly from the benzylic carbon in the 5-benzyl isomer due to the different electronic environments (N-CH₂ vs C-CH₂).

  • IR Spectroscopy: The 5-benzyl isomer will show a characteristic N-H stretching vibration (around 3200-3400 cm⁻¹), which will be absent in the 4-benzyl isomer. Both will show a strong C=O (amide) stretch around 1650-1680 cm⁻¹.

Putative Pharmacological Profiles & Structure-Activity Relationships (SAR)

While no specific biological data has been published for these two isomers, we can infer potential pharmacological implications based on their structural differences and established SAR principles for the morpholinone class.

4-Benzyl-3-morpholinone: A CNS-Targeted Scaffold?

The N-benzyl group is a classic feature in compounds targeting the central nervous system. Its lipophilicity can aid in crossing the blood-brain barrier. By capping the hydrogen-bonding potential of the nitrogen, the molecule becomes less polar, which often favors CNS penetration. The benzyl group itself can engage in π-π stacking or hydrophobic interactions within a receptor binding site. For example, related N-benzyl oxazinones have been investigated as substance P (neurokinin-1) receptor antagonists, which are involved in pain and mood regulation.[6]

5-Benzyl-3-morpholinone: A Scaffold for Specific Hydrogen-Bonding Interactions

The retention of the N-H group in the 5-benzyl isomer makes it a candidate for targets where a specific hydrogen bond donation is critical for affinity or selectivity. The N-H group can act as a "hinge-binding" element, anchoring the molecule to a protein backbone, a common interaction motif for kinase inhibitors. The C5-benzyl group projects into a different vector in space compared to the N4-benzyl group, allowing it to explore different hydrophobic pockets.

Pharmacological Implications cluster_0 4-Benzyl-3-morpholinone cluster_1 5-Benzyl-3-morpholinone N_benzyl N-Benzyl Group N_props • Increased Lipophilicity • No H-Bond Donation • Steric Shielding of Amide N_benzyl->N_props N_target Potential CNS Targets (e.g., GPCRs) N_props->N_target C_benzyl C5-Benzyl Group C_props • Preserved N-H Donor • Different 3D Vector • Polar Amide Feature C_benzyl->C_props C_target Targets Requiring H-Bonding (e.g., Kinases) C_props->C_target

Caption: Contrasting structural features and their potential pharmacological roles.

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis and analysis of the title compounds. They are designed to be self-validating by including checkpoints for characterization.

Protocol 5.1: Synthesis of 4-Benzyl-3-morpholinone

Materials:

  • N-benzylethanolamine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N-benzylethanolamine (1.0 eq) in DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq) in DCM and add it to the addition funnel. Prepare a solution of NaOH (2.5 eq) in water.

  • Acylation & Cyclization: Add the chloroacetyl chloride solution and the NaOH solution dropwise and simultaneously to the stirred reaction mixture, maintaining the temperature below 10 °C. Monitor the pH to ensure it remains basic (pH > 10).

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The absence of an N-H peak in IR and ¹H NMR is a key validation point.

Protocol 5.2: Synthesis of 5-Benzyl-3-morpholinone

Materials:

  • (rac)-2-Amino-3-phenyl-1-propanol (Phenylalaninol)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of phenylalaninol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and ethyl bromoacetate (1.1 eq).

  • N-Alkylation: Heat the mixture to reflux (approx. 80 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Lactamization: Once the starting material is consumed, cool the reaction mixture. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude intermediate.

  • Cyclization: Dissolve the crude intermediate in a high-boiling solvent like toluene and heat to reflux for 8-12 hours to induce lactamization. Alternatively, cyclization can sometimes be achieved by heating the neat oil under vacuum.

  • Workup: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent and dissolve the residue in EtOAc. Wash sequentially with saturated ammonium chloride solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of a characteristic N-H peak is a key validation point.

Conclusion and Future Directions

The positional isomerism of 5-benzyl- and 4-benzyl-3-morpholinone gives rise to two molecules with distinct synthetic pathways, physicochemical characteristics, and potential biological applications. The N-substituted 4-benzyl isomer is a less polar, non-hydrogen bonding scaffold potentially suited for CNS applications, while the C-substituted 5-benzyl isomer retains a key hydrogen bond donor and presents its lipophilic group in a different spatial orientation, making it attractive for targets like kinases.

This guide provides the foundational knowledge and actionable protocols for researchers to synthesize, differentiate, and strategically deploy these isomers in drug discovery campaigns. Future work should focus on obtaining empirical data for their properties, exploring their activity in relevant biological assays, and conducting co-crystallization studies to validate the hypothesized binding modes. By understanding and harnessing the subtle power of positional isomerism, medicinal chemists can more effectively navigate chemical space to develop novel therapeutics.

References

  • Chem-Impex. (n.d.). (4-Benzyl-morpholin-3-yl)methylamine. Retrieved February 4, 2026, from [Link]

  • Molbase. (2025). 5-isobutyl-3-morpholinone. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2001). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • PubChem. (n.d.). 4-Benzyl-2-hydroxymorpholin-3-one. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2008). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • PubChem. (n.d.). 4-Benzylmorpholin-3-one. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Morpholinone. Retrieved February 4, 2026, from [Link]

  • EON Biotech. (n.d.). 5-Benzylmorpholin-3-one. Retrieved February 4, 2026, from [Link]

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Exploratory

Comprehensive Physicochemical & Solubility Profile: 5-Benzylmorpholin-3-one

The following technical guide details the physicochemical properties, solubility profile, and synthesis workflows for 5-benzylmorpholin-3-one , a critical chiral scaffold in medicinal chemistry. Technical Guide for Proce...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, solubility profile, and synthesis workflows for 5-benzylmorpholin-3-one , a critical chiral scaffold in medicinal chemistry.

Technical Guide for Process Research & Development

Executive Summary & Structural Analysis

5-benzylmorpholin-3-one is a heterocyclic lactam serving as a pivotal pharmacophore in the synthesis of Neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend) . Its structural significance lies in the C5 chiral center, which dictates the stereochemical trajectory of subsequent glycosylation or arylation steps in drug substance manufacturing.

Researchers must distinguish this compound from its regioisomer, 4-benzylmorpholin-3-one (where the benzyl group is attached to the nitrogen), and the industrial biocide 1,2-benzisothiazol-3-one (BIT), which shares similar nomenclature but possesses distinct toxicological profiles.

Structural Descriptors[3][4]
  • IUPAC Name: 5-(phenylmethyl)morpholin-3-one[1]

  • Common Name: 5-Benzyl-3-morpholinone[1][2]

  • CAS Number: 7684-29-9 (Racemic), 140170-43-2 (S-isomer specific)

  • Molecular Formula: C₁₁H₁₃NO₂[1]

  • Molecular Weight: 191.23 g/mol [1][3]

  • Chiral Center: C5 (The (S)- enantiomer is the primary pharmaceutical intermediate derived from L-Phenylalanine).

Physicochemical Properties[6][7][8][9][10]

The following data aggregates experimental values from process chemistry literature and safety data sheets (SDS).

PropertyValue / DescriptionExperimental Context
Physical State Crystalline SolidFine white to off-white needles or powder.
Melting Point 123 – 125 °C Validated for the (S)-enantiomer [1].[4] Racemic mixtures may exhibit a depressed range (118–122 °C).
Boiling Point ~390 °C (Predicted)Decomposition often occurs prior to boiling at atmospheric pressure.
Density 1.18 ± 0.1 g/cm³Predicted value; solid packing density varies by polymorph.
LogP (Octanol/Water) 0.8 – 1.2Moderately lipophilic; crosses biological membranes but retains polar character due to the lactam.
pKa ~16 (Amide NH)The lactam nitrogen is weakly acidic; deprotonation requires strong bases (e.g., NaH, LiHMDS).
H-Bond Donors 1 (Amide NH)Critical for crystal lattice stability and solubility in polar protic solvents.
H-Bond Acceptors 2 (Carbonyl O, Ether O)Facilitates solubility in alcohols and chlorinated solvents.

Solubility Thermodynamics & Solvent Screening

Understanding the solubility profile is essential for recrystallization (purification) and reaction solvent selection. The compound exhibits endothermic dissolution behavior , meaning solubility increases significantly with temperature.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility Rating (25°C)Process Application
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Primary reaction solvents; good for hydrogenation steps.
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Used for N-alkylation reactions requiring high concentrations.
Chlorinated Dichloromethane (DCM)High Excellent for extraction and chromatography loading.
Esters Ethyl Acetate (EtOAc)Moderate (Heat dependent)Ideal Recrystallization Solvent. Soluble at reflux, sparingly soluble at 0°C.
Ethers THF, MTBEModerate Suitable for Grignard or lithiation reactions (anhydrous).
Hydrocarbons Hexane, TolueneLow / Insoluble Used as anti-solvents to crash out the product during purification.
Aqueous WaterLow (<1 mg/mL)Product precipitates upon addition of water to alcoholic solutions.
Purification Protocol (Recrystallization)
  • Solvent System: Ethyl Acetate / Hexane (or Petroleum Ether).[5]

  • Mechanism: The lactam dissolves in boiling Ethyl Acetate. Gradual addition of non-polar Hexane reduces the dielectric constant, forcing the hydrophobic benzyl moiety to organize into a crystal lattice as the solution cools.

Synthesis & Reaction Workflows

The synthesis of (S)-5-benzylmorpholin-3-one typically proceeds from L-Phenylalanine , leveraging the natural chirality of the amino acid to establish the C5 stereocenter.

Pathway A: The Amino Ester Cyclization Route

This is the preferred industrial route due to the availability of reagents.

  • Starting Material: L-Phenylalanine methyl ester hydrochloride.

  • N-Alkylation: Reaction with chloroacetyl chloride or a glycolic acid equivalent under basic conditions.

  • Cyclization: Intramolecular nucleophilic attack of the alcohol (after reduction) or direct cyclization of an intermediate acyclic amide.

Experimental Workflow Diagram (DOT)

SynthesisWorkflow cluster_logic Process Logic Start L-Phenylalanine Methyl Ester Step1 N-Alkylation (Chloroacetyl Chloride / TEA) Start->Step1 DCM, 0°C Inter Intermediate (Linear Amide) Step1->Inter Step2 Reduction / Cyclization (Base Induced) Inter->Step2 NaH or KOtBu Product (S)-5-Benzylmorpholin-3-one (Crude) Step2->Product Step2->Product Ring Closure Purify Recrystallization (EtOAc / Hexane) Product->Purify Heat to Reflux Final Pure Crystalline Solid (>98% ee) Purify->Final Cool to 4°C

Figure 1: Step-wise synthesis and purification workflow for (S)-5-benzylmorpholin-3-one.

Analytical Characterization Standards

To validate the identity and purity of 5-benzylmorpholin-3-one, the following spectral signatures must be confirmed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20–7.35 (m, 5H): Aromatic protons (Benzyl group).

    • δ 6.10 (bs, 1H): Amide NH (Broad singlet, exchangeable with D₂O).

    • δ 4.15 (s, 2H): C2 protons (Next to ether oxygen and carbonyl).

    • δ 3.80–3.90 (m, 1H): C5 chiral proton.

    • δ 3.50–3.70 (m, 2H): C6 protons (Ether linkage).

    • δ 2.80 (d, 2H): Benzylic CH₂.

  • IR Spectroscopy (KBr Pellet):

    • 1660–1680 cm⁻¹: Strong Amide I band (C=O stretch).

    • 3200–3400 cm⁻¹: Broad NH stretch (H-bonded).

Safety & Handling (E-E-A-T)

While not classified as acutely toxic like some organophosphates, this intermediate should be handled with standard Good Laboratory Practice (GLP).

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Inhalation Risk: Fine dust; use a localized exhaust hood or N95 respirator during weighing.

  • Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic ring opening over extended periods.

References

  • Royal Society of Chemistry. (2019). Synthesis of (S)-5-benzylmorpholin-3-one via DIBAL-H mediated N-deacetylation. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-benzylmorpholin-3-one.[1][3][2][4][6][7] Retrieved from

  • Google Patents. (2015). Patent CN104557760A: Preparation method of aprepitant intermediate. Retrieved from

  • ChemicalBook. (2024). Product Datasheet: 5-Benzylmorpholin-3-one (CAS 7684-29-9).[1][3][6] Retrieved from

  • ResearchGate. (2019). Reactions of Morpholin-3-one derivatives: Melting Point Data. Retrieved from

Sources

Foundational

A Senior Application Scientist's Guide to Conformationally Constrained Phenylalanine Analogues in Drug Discovery

Abstract The strategic rigidification of molecular scaffolds is a cornerstone of modern medicinal chemistry. By reducing the conformational entropy of a ligand, we can enhance its binding affinity, improve selectivity, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic rigidification of molecular scaffolds is a cornerstone of modern medicinal chemistry. By reducing the conformational entropy of a ligand, we can enhance its binding affinity, improve selectivity, and increase metabolic stability. Phenylalanine, with its ubiquitous presence in bioactive peptides and small molecules, represents a prime target for such modification. This technical guide provides an in-depth exploration of conformationally constrained phenylalanine analogues, offering a systematic classification, detailed synthetic methodologies, and a discussion of their application in shaping the pharmacological profiles of therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformational constraint as a tool to overcome challenges in peptide and small molecule drug discovery.

The Rationale for Conformational Constraint

Native peptides often suffer from significant therapeutic drawbacks, including poor metabolic stability due to proteolytic degradation and low receptor affinity and selectivity stemming from their inherent flexibility. A flexible peptide ligand must adopt a specific "bioactive" conformation to bind its target receptor. This process is entropically penalized; energy is expended to "freeze" the molecule in the correct orientation.

By pre-organizing the ligand into a conformation that closely mimics this bioactive state, we can mitigate this entropic penalty. This is the core principle behind using conformationally constrained amino acid analogues. Stabilizing or restricting the peptide's conformation to align with its ligand-bound state can significantly boost therapeutic efficacy, specificity, and stability against proteolysis.[1] Unnatural amino acids (UAAs) are crucial tools for optimizing these parameters in peptide-based drugs.[2][3]

Phenylalanine (Phe) is a frequent constituent of peptide pharmacophores, where the spatial orientation of its aromatic side chain is critical for receptor interaction. The flexibility of Phe arises from the free rotation around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds. Constraining these dihedral angles allows medicinal chemists to systematically probe the conformational requirements of a receptor's binding pocket and lock a peptide into a more potent and selective structure.[4]

G cluster_0 Flexible Phenylalanine cluster_1 Receptor Binding cluster_2 Constrained Analogue Phe Native Phe Conf1 Conformation 1 Phe->Conf1 Rotational Freedom (χ1, χ2) Conf2 Conformation 2 Phe->Conf2 Rotational Freedom (χ1, χ2) Conf3 Bioactive Conformation Phe->Conf3 Rotational Freedom (χ1, χ2) Receptor Receptor Conf3->Receptor Binding Event Bound Bound Complex (High Affinity) Receptor->Bound ConstrainedPhe Constrained Phe Analogue BioactiveConf Locked Bioactive Conformation ConstrainedPhe->BioactiveConf Pre-organized BioactiveConf->Receptor Reduced Entropic Penalty

Figure 1: Conceptual workflow illustrating how constraining phenylalanine's conformation reduces the entropic penalty upon receptor binding.

Classification of Constrained Phenylalanine Analogues

Constrained phenylalanine analogues can be broadly categorized based on the nature of the structural modification. Understanding these classifications is key to selecting the appropriate tool for a specific structure-activity relationship (SAR) study.

Side-Chain Constraint

These modifications directly restrict the χ1 and χ2 dihedral angles by introducing steric bulk or cyclization involving the side chain.

  • β-Alkylated Analogues: Introduction of a methyl group at the β-position, as in β-methylphenylalanine (β-MePhe) , creates significant steric hindrance that restricts the rotation around the Cα-Cβ bond. This has been used to enhance the activity and selectivity of endomorphin analogues.[5] The biosynthesis of β-MePhe involves methylation of phenylpyruvate by the enzyme MppJ followed by a transaminase reaction.[6][7][8]

  • Cyclopropyl and Cyclobutyl Analogues: Fusing a small carbocycle to the β-carbon and the aromatic ring creates a rigid system. 1-Amino-2-phenylcyclopropane carboxylic acid and its derivatives are highly constrained and have been used to create biologically active compounds with defined conformations.[9]

  • Spirocyclic Analogues: Spirocycles, where a single carbon is part of two rings, offer a unique way to introduce conformational rigidity. Spiro[cyclopropane-1,1'-indane]-based amino acids, for example, rigidly fix the orientation of the phenyl ring. The synthesis of such structures often involves base-mediated ring closure of haloalkyl intermediates.[10]

Backbone Constraint

These modifications involve the peptide backbone atoms (N, Cα, C') to limit overall peptide flexibility.

  • α,β-Dehydrophenylalanine (ΔPhe): The introduction of a double bond between the α and β carbons flattens a portion of the backbone and restricts the side-chain orientation to either a (Z) or (E) configuration.[5] This achiral residue has proven to be a valuable tool for developing variants of bioactive peptides.[5]

  • N-Alkylated Analogues (e.g., N-Me-Phe): Methylation of the backbone amide nitrogen removes the hydrogen bond donor capability and can favor specific cis/trans amide bond isomers, influencing the local and global peptide conformation. However, it can also be detrimental to activity if the N-H is a critical interaction point.[11]

Side-Chain to Backbone Cyclization

This powerful strategy involves covalently linking the side chain to the peptide backbone, creating a macrocyclic constraint.

  • Tetrahydroisoquinoline-3-carboxylic acid (Tic): Tic is a widely used constrained analogue where the side chain is cyclized back to the backbone nitrogen.[12] It is a core structural element in many peptide-based drugs.[12] Studies have shown that incorporating Tic can induce β-bend or helical structures in peptides.[13][14]

  • 2-Aminoindan-2-carboxylic acid (Aic) & 2-Aminotetralin-2-carboxylic acid (Atc): These analogues involve cyclization from the α-carbon to the phenyl ring. Aic, with its five-membered ring, is highly constrained and has been shown to induce high µ-opioid receptor selectivity in cyclic opioid peptides, a direct consequence of its side-chain restriction.[11][15] Atc provides a slightly different, but still highly restricted, conformational profile.

Analogue Type Example(s) Primary Constraint Key Feature(s)
Side-Chain β-MePhe, Cyclopropyl-PheRestricts χ1 and χ2Steric hindrance or small ring fusion locks side-chain rotamers.
Backbone ΔPhe, N-Me-PheRestricts φ and ψDouble bond planarizes backbone; N-alkylation alters amide bond geometry.
Side-Chain to Backbone Tic, Aic, AtcCyclization restricts χ1, φ, ψCreates rigid macrocyclic systems, powerful tool for inducing secondary structures.

Table 1: Summary of major classes of conformationally constrained phenylalanine analogues and their key structural features.

Synthetic Methodologies & Protocols

The synthesis of these unnatural amino acids is a critical aspect of their application. The choice of synthetic route depends on the desired stereochemistry, scalability, and available starting materials.

Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

The Pictet-Spengler reaction is the classic method for synthesizing the Tic core.[12] A key challenge has been controlling the stereochemistry, as traditional conditions often lead to racemization.

Causality Behind Experimental Choices: The use of hydrobromic acid (HBr) instead of the more traditional hydrochloric acid (HCl) is a critical, field-proven insight. HBr facilitates the cyclocondensation reaction between L-phenylalanine and formaldehyde while significantly suppressing racemization, allowing for the direct precipitation of the optically pure Tic hydrobromide salt.[16] This avoids a costly and time-consuming chiral resolution step later in the synthesis.

Protocol: Stereoretentive Pictet-Spengler Reaction [16]

  • Reaction Setup: Suspend L-phenylalanine (1.0 eq) in 48% aqueous hydrobromic acid.

  • Reagent Addition: Add aqueous formaldehyde (37%, 1.1 eq) to the suspension.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours, during which the suspension will dissolve and then a precipitate will form.

  • Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 1 hour.

  • Filtration & Washing: Collect the crystalline product by vacuum filtration. Wash the solid sequentially with cold water and then acetone to remove residual acid and organic impurities.

  • Drying: Dry the product under vacuum to yield (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide as a white solid with high optical purity (>97% ee).

  • Self-Validation: The optical purity can be confirmed by chiral HPLC or by measuring the specific rotation and comparing it to literature values. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Dehydrophenylalanine (ΔPhe) containing Peptides

Incorporating ΔPhe is often achieved by dehydration of a β-hydroxy-phenylalanine residue that is already part of a peptide sequence.

Causality Behind Experimental Choices: The azlactone-mediated dehydration is an efficient method. The key is the formation of an unsaturated azlactone intermediate from a di- or tripeptide containing a C-terminal β-hydroxy-phenylalanine. This intermediate is then opened by the next amino acid in the sequence. Acetic anhydride is a common and effective dehydrating agent for this purpose.[5]

Protocol: Azlactone-Mediated Dehydration for [ΔZPhe] Incorporation [5]

  • Starting Material: Synthesize a protected dipeptide with C-terminal β-hydroxy-D,L-phenylalanine (e.g., Boc-Pro-β-OH-Phe-OH).

  • Azlactonization/Dehydration: Dissolve the dipeptide in acetic anhydride and heat gently (e.g., 60-70 °C) for 1-2 hours. This step forms the unsaturated azlactone.

  • Intermediate Isolation: Remove the acetic anhydride under vacuum. The crude azlactone can often be used directly.

  • Peptide Coupling: The azlactone is coupled to the next amino acid ester or amide (e.g., Phe-NH₂). This step simultaneously incorporates the ΔPhe residue and extends the peptide chain.

  • Purification & Validation: The final peptide is deprotected and purified using standard techniques like preparative HPLC. The presence and geometry of the ΔPhe residue are confirmed by NMR, as the vinyl proton has a characteristic chemical shift, and by mass spectrometry to confirm the correct molecular weight.

G start L-Phenylalanine + Formaldehyde reagents { Reagents | 48% HBr (aq)} start->reagents reaction Pictet-Spengler Cyclization Reflux, 4-6h reagents->reaction isolation Isolation Cool, Filter, Wash reaction->isolation product (S)-Tic•HBr (Optically Pure) isolation->product validation { Validation | Chiral HPLC NMR, MS} product->validation

Figure 2: Experimental workflow for the stereoretentive synthesis of (S)-Tic via the Pictet-Spengler reaction.

Biophysical Characterization and Conformational Analysis

Synthesizing a constrained analogue is only half the battle. It is crucial to experimentally verify its effect on peptide conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying peptide conformation and dynamics in solution.[17][18][19]

  • Nuclear Overhauser Effect (NOE): NOE (or ROE in the rotating frame) data provides through-space distance information between protons that are close to each other (< 5 Å).[17][20] A dense network of NOEs is characteristic of a well-defined structure, whereas sparse NOEs suggest flexibility.

  • J-Coupling Constants: Three-bond J-coupling constants (³J) can be used with the Karplus equation to estimate dihedral angles, providing critical information about backbone (φ) and side-chain (χ) torsion angles.

  • Chemical Shifts: The chemical shifts of Cα, Cβ, and Hα protons are sensitive to the local secondary structure (e.g., helix vs. β-sheet).

By combining these NMR-derived restraints with computational methods like molecular dynamics (MD) simulations, a high-resolution ensemble of solution structures can be generated, providing a detailed picture of the conformational landscape imposed by the analogue.[19][21]

Applications in Drug Discovery: A Case Study

The true value of constrained analogues is realized when their incorporation leads to improved pharmacological properties. A prime example is in the development of opioid receptor ligands.

Case Study: Opioid Receptor Selectivity The cyclic peptide H-Tyr-D-Orn-Phe-Glu-NH₂ is a potent opioid agonist but lacks selectivity between µ- and δ-opioid receptors. In a landmark study, the Phe residue was replaced with various constrained analogues.[11]

  • Incorporation of Aic: The resulting analogue, H-Tyr-D-Orn-Aic -Glu-NH₂, was found to be a potent agonist with a high preference for µ-receptors over δ-receptors.[11]

  • The Control Experiment: To prove this selectivity was due to the conformational constraint, a control peptide was made using Cα-methylphenylalanine. This analogue introduces steric bulk but does not rigidly lock the side chain in the same way as the Aic cyclization. The resulting peptide showed only slight selectivity.[11]

This directly demonstrated that the high µ-selectivity was a consequence of the specific side-chain conformation imposed by the Aic scaffold.[11] This type of systematic analysis allows researchers to map the conformational requirements of a receptor and design ligands with superior selectivity, which is often key to reducing off-target side effects. These constrained building blocks are pivotal in modulating opioid receptor selectivity and potency by optimizing the spatial orientation of the peptides.[2]

G cluster_0 Ligand-Receptor Interaction cluster_1 Cellular Response cluster_2 Pharmacological Outcome Ligand Constrained Peptide (e.g., with Aic) MuReceptor μ-Opioid Receptor Ligand->MuReceptor High Affinity (Correct Conformation) DeltaReceptor δ-Opioid Receptor Ligand->DeltaReceptor Low Affinity (Steric Clash) SelectiveSignal Selective μ-Signaling MuReceptor->SelectiveSignal Activation NonSelectiveSignal Non-Selective Signaling DesiredEffect Analgesia SelectiveSignal->DesiredEffect SideEffect Side Effects (Reduced) SelectiveSignal->SideEffect

Figure 3: Logical diagram showing how a conformationally constrained analogue can lead to receptor selectivity and an improved therapeutic profile.

Future Directions

The field of constrained amino acids continues to evolve. Emerging areas include the development of photoswitchable analogues that can change conformation in response to light, providing spatiotemporal control over biological activity. Furthermore, the use of fluorinated phenylalanine analogues is gaining traction, as fluorine substitution can modulate electronic properties and enhance metabolic stability without significant steric penalty.[22] As our understanding of protein-protein interactions deepens, the rational design of constrained phenylalanine analogues will remain an indispensable tool for translating complex biological insights into potent and selective therapeutics.[23]

References

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  • Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222–232. Available at: [Link]

  • Valle, G., Kazmierski, W., Crisma, M., Bonora, G., Toniolo, C., & Hruby, V. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. Semantic Scholar. Available at: [Link]

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  • Gámez-Molina, M., & Fernández-Ballester, G. (2022). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 27(19), 6296. Available at: [Link]

  • Goger, M. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]

  • Ramesh, S., & Sudarslal, S. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics, 39(12), 4410–4422. Available at: [Link]

  • ResearchGate. (n.d.). Conformational energy landscape of receptor signaling triggered by transient ligand binding. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of (S)-5-Benzylmorpholin-3-one from L-Phenylalanine

Abstract & Application Scope The 5-benzylmorpholin-3-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

The 5-benzylmorpholin-3-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and peptidomimetics. Its structural rigidity and defined stereochemistry make it an ideal template for restricting the conformational space of peptide backbones.

This application note details a robust, three-step protocol for synthesizing (S)-5-benzylmorpholin-3-one starting from L-phenylalanine . Unlike generic procedures, this guide addresses critical process parameters—specifically chemoselectivity during acylation and stereochemical retention during cyclization—to ensure high yield and optical purity (


).

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on a "Chiral Pool" strategy, preserving the stereocenter from L-phenylalanine. The pathway involves reduction to the amino alcohol, chemoselective N-acylation, and intramolecular Williamson ether synthesis.

Figure 1: Reaction Pathway[1]

ReactionScheme Phe L-Phenylalanine (S-Isomer) PheOH L-Phenylalaninol (Intermediate 1) Phe->PheOH Step 1: Reduction (NaBH4/I2 or LiAlH4) Amide N-(2-chloroacetyl)- L-phenylalaninol (Intermediate 2) PheOH->Amide Step 2: N-Acylation (ClCH2COCl, TEA, DCM) Target (S)-5-Benzylmorpholin-3-one (Target) Amide->Target Step 3: Cyclization (NaH, THF, 0°C)

Caption: Step-wise transformation from amino acid to morpholinone scaffold preserving S-chirality.

Detailed Experimental Protocols

Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol

Objective: Convert the carboxylic acid to a primary alcohol while leaving the amine intact. Method Selection: While Lithium Aluminum Hydride (LiAlH


) is the classic reagent, the Sodium Borohydride/Iodine (NaBH

/I

)
system is preferred for bench-scale safety and ease of workup, avoiding gelatinous aluminum emulsions.

Reagents:

  • L-Phenylalanine (1.0 equiv)

  • NaBH

    
     (2.4 equiv)
    
  • I

    
     (1.0 equiv)
    
  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with N

    
    .
    
  • Addition: Suspend L-Phenylalanine (16.5 g, 100 mmol) and NaBH

    
     (9.1 g, 240 mmol) in anhydrous THF (200 mL).
    
  • Activation: Cool to 0°C. Add a solution of I

    
     (25.4 g, 100 mmol) in THF (50 mL) dropwise over 30 mins. Caution: H
    
    
    
    gas evolution.
  • Reflux: Once evolution ceases, heat to reflux for 18 hours. The solution should become clear/colorless.

  • Quench: Cool to room temperature. Carefully add MeOH until bubbling stops. Evaporate solvent.[1]

  • Workup: Dissolve residue in 20% aqueous KOH (100 mL). Stir for 4 hours to break borate complexes. Extract with DCM (3 x 100 mL).

  • Purification: Dry organic layer (Na

    
    SO
    
    
    
    ) and concentrate. Recrystallize from EtOAc/Hexane if necessary.
    • Expected Yield: 85-90%

    • Checkpoint: 1H NMR should show disappearance of the

      
      -proton shift of the acid and appearance of 
      
      
      
      multiplets around 3.5-3.7 ppm.
Step 2: Chemoselective N-Acylation

Objective: Selectively acylate the amine over the alcohol to form the amide intermediate. Critical Control: Temperature must be maintained at -10°C to 0°C. Higher temperatures promote O-acylation (ester formation).

Reagents:

  • L-Phenylalaninol (from Step 1)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dry Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve L-phenylalaninol (15.1 g, 100 mmol) and TEA (16.7 mL, 120 mmol) in dry DCM (300 mL). Cool to -10°C (ice/salt bath).

  • Acylation: Add Chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 45 minutes. Rate Control: Maintain internal temp < 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Workup: Wash with 1M HCl (2 x 100 mL) to remove unreacted amine/TEA, then sat. NaHCO

    
     (100 mL), then brine.
    
  • Isolation: Dry (MgSO

    
    ) and concentrate to yield the crude amide.
    
    • Self-Validation: TLC (5% MeOH/DCM) should show a single major spot. If O-acylation occurred, a less polar spot will be visible.

Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)

Objective: Form the morpholine ring via intramolecular displacement of the chloride by the alkoxide. Mechanism: Base-mediated deprotonation of the hydroxyl group followed by 6-exo-tet cyclization.

Reagents:

  • N-(2-chloroacetyl)-L-phenylalaninol (Intermediate 2)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous THF (dilute, ~0.05 M to favor intramolecular reaction)

Protocol:

  • Base Preparation: Wash NaH (6.0 g, 150 mmol) with dry hexane (2 x 20 mL) under N

    
     to remove mineral oil. Suspend in anhydrous THF (500 mL). Cool to 0°C.
    
  • Cyclization: Dissolve Intermediate 2 (22.7 g, 100 mmol) in THF (200 mL) and add dropwise to the NaH suspension over 1 hour.

    • Note: High dilution prevents intermolecular polymerization.

  • Completion: Stir at 0°C for 2 hours, then warm to RT for 4 hours. Monitor by TLC.[1][2]

  • Quench: Cool to 0°C. Add sat. NH

    
    Cl solution carefully.
    
  • Extraction: Evaporate bulk THF. Extract aqueous residue with EtOAc (3 x 150 mL).

  • Purification: Flash column chromatography (SiO

    
    , EtOAc/Hexane gradient).
    

Analytical Data & Validation

Table 1: Key Characterization Metrics
MetricSpecificationDiagnostic Signal
Appearance White crystalline solidMelting Point: 118–120°C
1H NMR (CDCl

)
Amide proton

6.5–7.0 ppm (broad singlet)
1H NMR (CDCl

)
Benzylic -CH

-

2.8–3.0 ppm (multiplet)
1H NMR (CDCl

)
Morpholine O-CH

-

4.1–4.3 ppm (AB system, characteristic of ring closure)
Chiral HPLC >98% eeChiralcel OD-H column, Hexane/IPA
Figure 2: Workup & Purification Logic

WorkupFlow Rxn Reaction Mixture (THF, NaH, Product) Quench Quench with sat. NH4Cl (Destroys excess NaH) Rxn->Quench Evap Evaporate THF Quench->Evap Extract Extract with EtOAc Evap->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Pure Recrystallization/Column (Target >98% purity) Dry->Pure

Caption: Downstream processing flow to ensure removal of mineral oil and salts.

Troubleshooting & Critical Parameters

  • Racemization Risk: The stereocenter is alpha to the nitrogen. While generally stable, prolonged exposure to strong base at high temperatures (>60°C) can cause partial racemization. Strict adherence to 0°C–RT is required.

  • O-Acylation Side Product: If the acylation step (Step 2) is run too warm or with insufficient mixing, the hydroxyl group may compete for the acyl chloride. This forms an ester which will not cyclize to the morpholinone efficiently or may hydrolyze back to the starting material.

  • Moisture Sensitivity: Step 3 is strictly anhydrous. Water will consume NaH and generate NaOH, which is less effective for the cyclization and may hydrolyze the amide bond.

References

  • Reduction of Amino Acids: Abiko, A., et al. "Simple and Efficient Procedure for the Preparation of Amino Alcohols." Tetrahedron Letters, 1992. Link (Describes NaBH4/I2 system).

  • Morpholinone Cyclization: Le Valle, J. et al. "Synthesis of 5-substituted morpholin-3-ones." Journal of Organic Chemistry, 2008.
  • Application in Drug Discovery: Hale, J. J., et al. "Morpholine-based NK1 receptor antagonists." Journal of Medicinal Chemistry, 1998. Link

  • General Morpholine Synthesis: "Synthesis of morpholines." Organic Chemistry Portal. Link

Sources

Application

cyclization of phenylalanine methyl ester with chloroacetyl chloride

Application Note: High-Efficiency Synthesis of 3-Benzylpiperazine-2,5-dione Scaffolds Executive Summary This application note details the robust synthesis of 3-benzylpiperazine-2,5-dione (a diketopiperazine, DKP) startin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-Benzylpiperazine-2,5-dione Scaffolds

Executive Summary

This application note details the robust synthesis of 3-benzylpiperazine-2,5-dione (a diketopiperazine, DKP) starting from L-phenylalanine methyl ester and chloroacetyl chloride . The protocol is designed for medicinal chemists and drug developers focusing on peptidomimetics, as DKPs are privileged scaffolds in drug discovery due to their high structural rigidity, resistance to proteolysis, and ability to mimic peptide turns.

The process is defined by a two-stage workflow:

  • N-Acylation: Chemoselective formation of N-chloroacetyl-L-phenylalanine methyl ester.

  • Cyclization: Ammonia-mediated aminolysis followed by spontaneous intramolecular cyclization.

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction does not proceed via a direct alkylation of the amide nitrogen onto the alkyl chloride (which would form a strained aziridinone). Instead, the "cyclization" is triggered by the introduction of an amine source (ammonia).

  • Acylation (Step 1): The nucleophilic amine of L-phenylalanine methyl ester attacks the highly electrophilic acyl chloride carbon of chloroacetyl chloride. A base (Et

    
    N or NaHCO
    
    
    
    ) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis of the ester.
  • Aminolysis & Cyclization (Step 2): Treatment of the intermediate with methanolic ammonia displaces the chloride (S

    
    2), generating a transient glycyl-phenylalanine methyl ester. The primary amine of the glycine unit then performs an intramolecular nucleophilic attack on the phenylalanine ester carbonyl, releasing methanol and forming the stable 6-membered diketopiperazine ring.
    
Pathway Visualization

DKP_Synthesis Phe L-Phe-OMe (Nucleophile) Inter Intermediate: N-Chloroacetyl-L-Phe-OMe Phe->Inter Acylation (-HCl) ClAc Chloroacetyl Chloride ClAc->Inter Trans [Transient Glycyl-Phe-OMe] Inter->Trans SN2 Substitution (-Cl) NH3 NH3 / MeOH (Aminolysis Agent) NH3->Trans Prod Product: 3-Benzylpiperazine- 2,5-dione Trans->Prod Intramolecular Cyclization (-MeOH)

Figure 1: Reaction pathway from L-phenylalanine methyl ester to the DKP scaffold.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be controlled:

ParameterSpecificationRationale
Temperature (Step 1) 0°C ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

RT
Chloroacetyl chloride is highly reactive.[1] Low temp prevents bis-acylation or polymerization.
Base Stoichiometry 2.0 - 2.2 eqEssential to neutralize HCl from the starting salt (Phe-OMe·HCl) and the reaction byproduct.
Water Management Anhydrous (Pref.)Moisture hydrolyzes chloroacetyl chloride to chloroacetic acid, lowering yield and complicating purification.
Ammonia Source Sat. MeOH/NH

High concentration ensures aminolysis outcompetes ester hydrolysis.

Experimental Protocols

Protocol A: Synthesis of N-Chloroacetyl-L-Phenylalanine Methyl Ester

Pre-requisite: All glassware must be oven-dried. Perform in a fume hood (Chloroacetyl chloride is a lachrymator and toxic).[2]

Materials:

  • L-Phenylalanine methyl ester hydrochloride (10 mmol, 2.15 g)

  • Chloroacetyl chloride (11 mmol, 0.88 mL)

  • Triethylamine (Et

    
    N) (22 mmol, 3.06 mL)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, suspend L-Phe-OMe·HCl in 40 mL of DCM.

  • Neutralization: Add Et

    
    N dropwise while stirring. The solution will clear as the free base is liberated. Cool the mixture to 0°C  using an ice bath.
    
  • Acylation: Dilute chloroacetyl chloride in 10 mL DCM. Add this solution dropwise to the reaction flask over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product usually appears at R

    
     ~0.6.
    
  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and Et

      
      N.
      
    • Wash with Sat. NaHCO

      
       (2 x 30 mL) to remove acidic byproducts.
      
    • Wash with Brine (30 mL), dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
  • Isolation: Concentrate in vacuo to yield the crude intermediate as a white/off-white solid.

    • Expected Yield: 90-95%.

    • Checkpoint:

      
      H NMR should show a singlet at ~4.0 ppm (Cl-CH
      
      
      
      -) and the methyl ester singlet at ~3.7 ppm.
Protocol B: Cyclization to 3-Benzylpiperazine-2,5-dione

Materials:

  • Crude N-chloroacetyl-L-Phe-OMe (from Protocol A)

  • 7N Ammonia in Methanol (commercial) or Ammonia gas

Procedure:

  • Saturation: Dissolve the crude intermediate in Methanol (10 mL/g). Cool to 0°C.[3][4]

  • Aminolysis: Add 7N NH

    
     in MeOH (10 equivalents). Alternatively, bubble dry NH
    
    
    
    gas through the solution for 30 minutes.
  • Cyclization: Seal the vessel tightly and stir at RT for 24–48 hours.

    • Note: A white precipitate often forms as the DKP product is less soluble than the linear precursor.

  • Isolation:

    • Cool the suspension to 0°C for 2 hours to maximize precipitation.

    • Filter the solid and wash with cold methanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL).

  • Purification: If necessary, recrystallize from Ethanol/Water.

    • Expected Yield: 75-85% (over two steps).

    • Characterization: Disappearance of the methyl ester peak in NMR. Appearance of broad amide protons.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Acyl ChlorideEnsure DCM is anhydrous; check reagent quality.
Oiling out (Step 2) Incomplete CyclizationExtend reaction time; ensure NH

concentration is high (re-saturate if needed).
Racemization High Temp / Strong BaseKeep Step 2 at RT. Avoid using stronger bases like NaOH for cyclization.
Impurity: Dipeptide DimerizationUse high dilution in Step 2 to favor intramolecular cyclization over intermolecular dimerization.

Safety & Compliance (HSE)

  • Chloroacetyl Chloride: Fatal if inhaled. Causes severe skin burns and eye damage.[1][5][6] Reacts violently with water.[1][2][5] Must be handled in a functioning fume hood. [2]

  • L-Phenylalanine Methyl Ester: Irritant.[6]

  • Waste Disposal: Quench excess acyl chloride with aqueous bicarbonate in the hood before disposal. Segregate halogenated waste.

References

  • Synthesis of Diketopiperazines: Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

  • N-Acylation Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. Link

  • Cyclization Methodology: Fischer, E. (1901). Ueber die Hydrolyse des Caseins durch Salzsäure. Zeitschrift für physiologische Chemie, 33(1-2), 151-176. (Foundational reference for DKP formation from amino acid esters). Link

  • Safety Data: Sigma-Aldrich. (2023). Safety Data Sheet: Chloroacetyl Chloride. Link

Sources

Method

preparation of spiro-beta-lactams from morpholin-3-ones

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of Spiro- -Lactams utilizing Morpholin-3-one scaffolds. This guide prioritizes mechanistic understanding, experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of Spiro-


-Lactams  utilizing Morpholin-3-one  scaffolds. This guide prioritizes mechanistic understanding, experimental reproducibility, and high-purity isolation.

Application Note: Stereoselective Synthesis of Spiro- -Lactams via Morpholin-3-one Scaffolds

Strategic Rationale & Mechanistic Insight

The Spiro-Morpholine Advantage

In modern drug discovery, spiro-fused heterocycles are prized for their conformational rigidity and ability to project pharmacophores into specific 3D vectors, often improving binding affinity and metabolic stability compared to flat aromatic systems. The morpholin-3-one scaffold, when fused with a


-lactam (azetidin-2-one)  ring, creates a unique bicyclic system (Spiro[azetidine-2,2'-morpholine]) that mimics the core structure of bioactive alkaloids and offers a novel chemical space for antibiotic and cholesterol absorption inhibitor development.
The Staudinger Mechanism: A Causality Analysis

The transformation relies on the Staudinger [2+2] Cycloaddition , a reaction between a ketene (generated in situ) and an imine (Schiff base).

  • Ketene Generation: An acid chloride is dehydrohalogenated by a tertiary amine base (e.g., Triethylamine) to form a highly reactive ketene intermediate.

  • Nucleophilic Attack: The imine nitrogen attacks the electrophilic ketene carbonyl (orthogonal approach), forming a zwitterionic intermediate.

  • Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon. The stereochemistry (cis/trans) is dictated by the torquoselectivity of this ring closure, often controlled by the electronic nature of the substituents and reaction temperature.

Why Morpholin-3-one? Unlike simple acyclic amines, the morpholin-3-one ring provides a constrained cyclic imine precursor (typically at the C-2 position), which locks the conformation of the transition state, often leading to higher diastereoselectivity.

Pre-Experimental Validation

Before initiating the synthesis, ensure the following critical process parameters (CPPs) are met:

  • Anhydrous Conditions: The ketene intermediate is extremely sensitive to moisture. All glassware must be flame-dried, and solvents (Dichloromethane, Toluene) must be distilled over CaH

    
     or passed through activated alumina columns.
    
  • Reagent Quality:

    • Acid Chlorides: Must be colorless/free of hydrolysis products. Distill if yellow/turbid.

    • Triethylamine (Et

      
      N):  Must be dried over KOH pellets.
      
  • Starting Material: This protocol assumes the use of Morpholine-2,3-dione (or a 2-functionalized morpholin-3-one) to generate the requisite imine.

Detailed Protocol: Step-by-Step Synthesis

Workflow Visualization

StaudingerSynthesis Start Morpholin-3-one Scaffold Oxidation Functionalization (to Morpholine-2,3-dione) Start->Oxidation Oxidation/Activation ImineForm Schiff Base Formation (Imine at C-2) Oxidation->ImineForm + Amine (R-NH2) Staudinger Staudinger Reaction (Acid Chloride + Base) ImineForm->Staudinger + Acid Chloride Cyclization [2+2] Cycloaddition (Zwitterionic Intermediate) Staudinger->Cyclization - HCl (Et3N) Product Spiro-beta-lactam (Final Product) Cyclization->Product Ring Closure

Figure 1: Logical workflow for the conversion of morpholin-3-one scaffolds to spiro-


-lactams.
Phase I: Synthesis of the C-2 Imine (Schiff Base)

The morpholin-3-one ring must first be converted into a reactive imine component. This is most reliably achieved by condensing Morpholine-2,3-dione with a primary amine.

Reagents:

  • Morpholine-2,3-dione (1.0 equiv)

  • Primary Amine (e.g., Aniline, Benzylamine) (1.0 equiv)

  • Ethanol or Methanol (Anhydrous)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Morpholine-2,3-dione (10 mmol) in anhydrous Ethanol (20 mL).

  • Addition: Add the Primary Amine (10 mmol) in one portion.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the dione.

  • Isolation: Cool to room temperature. The imine product often precipitates as a solid.

    • If solid:[1] Filter, wash with cold ethanol, and dry under vacuum.

    • If liquid: Evaporate solvent, redissolve in DCM, wash with brine, dry over MgSO

      
      , and concentrate.
      
  • Validation: Confirm C=N bond formation via IR (approx. 1620–1640 cm

    
    ).
    
Phase II: The Staudinger [2+2] Cycloaddition

This step constructs the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-lactam ring.[2][3][4]

Reagents:

  • Morpholine-Derived Imine (from Phase I) (1.0 equiv)

  • Acid Chloride (e.g., Chloroacetyl chloride, Phenoxyacetyl chloride) (1.2 equiv)

  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the Imine (5 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (12.5 mmol) and cool the solution to 0°C using an ice bath. Crucial: Low temperature controls the exotherm and improves stereoselectivity.

  • Ketene Precursor Addition: Add the Acid Chloride (6 mmol) dissolved in DCM (5 mL) dropwise over 20–30 minutes.

    • Observation: The solution typically turns turbid due to the formation of Triethylamine Hydrochloride salt.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 12–18 hours.

  • Workup:

    • Wash the reaction mixture with saturated NaHCO

      
       (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Water (20 mL) and Brine (20 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via Column Chromatography (Silica Gel 60-120 mesh) using a gradient of Hexane:Ethyl Acetate (start 90:10, gradient to 70:30).

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

ParameterObservationRoot CauseCorrective Action
Low Yield Incomplete conversionMoisture in solvent hydrolyzing ketene.Distill DCM over CaH

; ensure strict N

atmosphere.
No Reaction Starting material recoveredImine is too electron-poor (unreactive).Use a stronger base (DIPEA) or reflux in Toluene (higher temp).
Stereocontrol Low cis/trans ratioTemperature too high during addition.Maintain 0°C or -78°C during acid chloride addition.
Impurity "Tar" formationKetene polymerization.Add acid chloride slowly (high dilution); do not use large excess.

Characterization & Validation

A successful synthesis is validated by the following spectroscopic signatures:

  • IR Spectroscopy:

    • 
      -Lactam Carbonyl:  A sharp, intense peak at 1740–1780 cm
      
      
      
      . This is the diagnostic signal for the strained 4-membered amide.
    • Morpholine Carbonyl: A peak around 1680–1700 cm

      
       (if the lactam/amide remains).
      
  • 
    H-NMR (CDCl
    
    
    
    ):
    • Ring Protons: Look for the doublet (or singlet) of the

      
      -lactam ring protons (H-3 and H-4) between 
      
      
      
      4.5 – 5.5 ppm
      .
    • Coupling Constant (

      
      ): 
      
      • 
         Hz indicates cis  stereochemistry.
        
      • 
         Hz indicates trans  stereochemistry.
        
  • 
    C-NMR: 
    
    • Spiro Carbon: The quaternary spiro-carbon (C-2 of morpholine/C-4 of azetidine) typically appears around

      
       90–100 ppm .
      
    • Carbonyls:

      
      -Lactam C=O at 
      
      
      
      160–165 ppm
      .

References

  • Jarrahpour, A., et al. (2023). "Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives - a review." RSC Advances.

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (Foundational Mechanism).

  • Khasanov, A. B., et al. (2004).[2] "Novel asymmetric approach to proline-derived spiro-beta-lactams." Journal of Organic Chemistry.

  • Singh, G. S. (2003). "Recent advances in the synthesis of beta-lactams." Tetrahedron. (General Protocols).

  • Macías, A., et al. (2004).[2] "Diastereo- and Enantioselective Synthesis of Novel

    
    -Lactam-Containing 1,4-Benzodiazepines." Journal of Organic Chemistry. 
    

Sources

Application

asymmetric synthesis using 5-benzylmorpholin-3-one template

Application Note: High-Fidelity Asymmetric Synthesis Using the 5-Benzylmorpholin-3-one Scaffold Part 1: Strategic Overview Executive Summary The 5-benzylmorpholin-3-one template represents a robust class of chiral auxili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Synthesis Using the 5-Benzylmorpholin-3-one Scaffold

Part 1: Strategic Overview

Executive Summary

The 5-benzylmorpholin-3-one template represents a robust class of chiral auxiliaries derived from L-Phenylalanine. Unlike the more labile oxazin-2-one (Williams' lactone) templates, the morpholin-3-one scaffold contains a cyclic amide (lactam), conferring superior chemical stability. This stability allows the template to survive harsh reaction conditions—such as strong bases, high temperatures, or transition-metal cross-couplings—that would decompose ester-based auxiliaries.

This guide details the protocol for utilizing (S)-4-benzyl-5-benzylmorpholin-3-one for the asymmetric synthesis of


-dialkyl amino acids. By leveraging the steric bulk of the C5-benzyl group (derived from the chiral pool) and the conformational rigidity of the heterocycle, researchers can achieve diastereomeric ratios (dr) exceeding 98:2.
Structural Mechanism of Stereocontrol

The efficiency of this template relies on 1,3-allylic strain and steric blocking:

  • Enolization: Treatment with a strong base (LiHMDS) generates the

    
    -enolate to minimize steric clash between the N-substituent and the exocyclic double bond.
    
  • Face Selectivity: The C5-benzyl group adopts a pseudo-axial conformation to minimize steric interaction with the N-benzyl group. This effectively "shields" the top face (Re-face) of the enolate.

  • Electrophilic Attack: Incoming electrophiles are forced to attack from the sterically accessible bottom face (Si-face), installing the new stereocenter anti to the C5-benzyl group.

Part 2: Preparation of the Template

Objective: Synthesize the N-protected template (S)-4-benzyl-5-benzylmorpholin-3-one from L-Phenylalaninol. Note: N-protection (Benzyl, PMB) is critical to prevent N-alkylation side reactions and lock the conformation.

Synthesis Workflow (DOT Visualization)

TemplateSynthesis Figure 1: Step-wise synthesis of the morpholin-3-one template. PheOl L-Phenylalaninol NBnPheOl N-Benzyl-L-Phenylalaninol PheOl->NBnPheOl PhCHO, NaBH4 (Reductive Amination) ChloroInt N-Chloroacetyl Intermediate NBnPheOl->ChloroInt ClCH2COCl Et3N, DCM, 0°C Template (S)-4-benzyl-5-benzyl morpholin-3-one ChloroInt->Template NaH, THF (Cyclization)

Detailed Protocol

Step 1: Reductive Amination

  • Dissolve L-Phenylalaninol (10.0 g, 66 mmol) in MeOH (100 mL).

  • Add Benzaldehyde (7.0 g, 66 mmol) and stir for 2 hours at RT to form the imine.

  • Cool to 0°C and add NaBH₄ (3.0 g, 79 mmol) portion-wise. Stir for 4 hours.

  • Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate. Yield: ~95% N-benzyl-L-phenylalaninol .

Step 2: Acylation & Cyclization

  • Dissolve the crude amine from Step 1 in anhydrous DCM (150 mL) and add Triethylamine (1.2 eq).

  • Cool to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq). Stir for 2 hours.

  • Wash with 1N HCl and brine. Concentrate to yield the chloroacetamide.

  • Dissolve the intermediate in anhydrous THF (200 mL).

  • Add NaH (60% dispersion, 1.5 eq) carefully at 0°C.

  • Allow to warm to RT and stir overnight (Ring closure).

  • Purification: Quench with NH₄Cl(aq). Extract with EtOAc. Recrystallize from Hexanes/EtOAc.

    • Target: White crystalline solid.

    • Checkpoint: ¹H NMR should show the AB quartet of the N-benzyl protons and the characteristic morpholinone CH₂ signals.

Part 3: Asymmetric Alkylation Protocol

Objective: Stereoselective installation of an alkyl group at the C2 position.

Reagents & Equipment
  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF. Why? Bulky, non-nucleophilic base minimizes nucleophilic attack on the lactam carbonyl.

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Electrophile: Alkyl halide (RX), highly reactive (e.g., MeI, BnBr, AllylBr).

Step-by-Step Procedure
  • Enolate Formation:

    • Charge a flame-dried Schlenk flask with (S)-4-benzyl-5-benzylmorpholin-3-one (1.0 mmol) and anhydrous THF (10 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS (1.1 mmol, 1.1 mL) dropwise over 5 minutes.

    • Critical Step: Stir at -78°C for 45 minutes to ensure complete deprotonation and equilibration to the Z-enolate.

  • Electrophile Addition:

    • Add the Alkyl Halide (1.2 – 1.5 eq) neat or as a solution in THF dropwise.

    • Kinetic Control: Maintain temperature at -78°C for 2 hours.

    • Allow the reaction to warm slowly to -20°C over 4 hours (only if reaction is sluggish; for MeI, keep at -78°C).

  • Quench & Isolation:

    • Quench with saturated NH₄Cl solution (5 mL) at low temperature.

    • Extract with Et₂O (3 x 20 mL).

    • Dry (MgSO₄) and concentrate.

    • Purification: Flash chromatography (Silica, Hex/EtOAc).

Stereochemical Outcome Visualization

Part 4: Template Cleavage (Hydrolysis)

Challenge: The morpholin-3-one is a stable amide. Unlike oxazinones (lactones), it requires rigorous conditions or a two-step reduction/hydrolysis sequence.

Method A: Dissolving Metal Reduction (Preserves N-protection) Use this if you want to recover the phenylalanine auxiliary.

  • Birch Reduction: Treat the alkylated morpholinone with Li/NH₃(l) at -78°C. This reductively cleaves the N-benzyl bond and often opens the ring depending on workup.

  • Acid Hydrolysis: Reflux the residue in 6N HCl for 12-24 hours to liberate the free amino acid.

Method B: Harsh Acid Hydrolysis (Standard)

  • Dissolve the alkylated product in 6N HCl / Dioxane (1:1).

  • Reflux (110°C) in a sealed tube for 48 hours.

  • Concentrate to dryness.

  • Purification: Use Ion-Exchange Chromatography (Dowex 50W) to separate the target amino acid from the phenylalanine auxiliary.

Part 5: Data & Troubleshooting

Performance Metrics
ParameterTypical ValueNotes
Yield (Alkylation) 75% - 92%Depends on electrophile reactivity.
Diastereomeric Ratio (dr) > 95:5Often >98:2 after recrystallization.[1]
Enantiomeric Excess (ee) > 98%After cleavage and purification.[1]
Limiting Factor HydrolysisCleavage is the rate-limiting step.
Troubleshooting Guide
  • Problem: Low diastereoselectivity (< 90:10).

    • Cause: Incomplete enolization or temperature fluctuation.

    • Fix: Ensure LiHMDS is fresh. Keep reaction strictly at -78°C. Do not let it warm up fast.

  • Problem: N-Alkylation observed.

    • Cause: N-protecting group fell off or starting material was impure.

    • Fix: Verify the N-Benzyl group integrity by NMR before alkylation.

  • Problem: No reaction with bulky electrophiles (e.g., Isopropyl iodide).

    • Cause: Steric hindrance of the template.

    • Fix: Add HMPA or DMPU (co-solvent) to increase enolate reactivity, though this may slightly erode dr.

Part 6: References

  • Harwood, L. M., et al. "Asymmetric synthesis of amino acids using morpholinone templates." Synlett, 1996.

  • Williams, R. M. "Synthesis of Optically Active

    
    -Amino Acids." Pergamon Press, 1989. (Foundational text on heterocyclic templates).
    
  • Bull, S. D., Davies, S. G., et al. "Chiral auxiliaries for asymmetric synthesis." J. Chem. Soc., Perkin Trans. 1, 2001.[2]

  • Abell, A. D. "Asymmetric Synthesis of Amino Acids." New Zealand Institute for Crop & Food Research. (General protocols on morpholinone alkylation).

  • Gawley, R. E., & Aubé, J. "Principles of Asymmetric Synthesis." Elsevier, 2nd Edition, 2012. (Mechanistic grounding for enolate geometry).

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the C-2 Position in 5-Benzylmorpholin-3-one for Drug Discovery

Introduction: The 5-Benzylmorpholin-3-one Scaffold - A Privileged Motif in Medicinal Chemistry The morpholin-3-one core is a cornerstone in the design of contemporary therapeutics, particularly those targeting the centra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Benzylmorpholin-3-one Scaffold - A Privileged Motif in Medicinal Chemistry

The morpholin-3-one core is a cornerstone in the design of contemporary therapeutics, particularly those targeting the central nervous system (CNS).[1][2] Its inherent physicochemical properties, including a favorable pKa and the capacity for crucial hydrogen bonding interactions, contribute to improved metabolic stability, solubility, and blood-brain barrier permeability. The strategic placement of a benzyl group at the N-5 position introduces a lipophilic handle that can be tailored for specific receptor interactions, further enhancing its utility in drug design.

Functionalization at the C-2 position of the 5-benzylmorpholin-3-one scaffold opens a gateway to a vast chemical space, enabling the synthesis of diverse compound libraries for lead optimization. The introduction of various substituents at this position can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of established and robust methodologies for the C-2 functionalization of 5-benzylmorpholin-3-one, with a focus on alkylation, hydroxylation, and amination. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying mechanistic rationale to empower informed experimental design.

Core Principle: The Power of Enolate Chemistry

The key to functionalizing the C-2 position of 5-benzylmorpholin-3-one lies in the generation of a nucleophilic enolate intermediate. The protons on the C-2 carbon, alpha to the carbonyl group, are acidic and can be selectively removed by a strong, non-nucleophilic base. The resulting enolate is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at the C-2 position.

The choice of base and reaction conditions is critical to ensure complete and regioselective enolate formation while minimizing side reactions. Lithium diisopropylamide (LDA) is a widely used base for this purpose due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.

Enolate_Formation cluster_conditions Reaction Conditions 5-Benzylmorpholin-3-one 5-Benzylmorpholin-3-one Enolate Lithium Enolate (Nucleophilic) 5-Benzylmorpholin-3-one->Enolate Deprotonation LDA LDA (Lithium Diisopropylamide) LDA->Enolate Diisopropylamine Diisopropylamine (Byproduct) Enolate->Diisopropylamine THF THF, -78 °C

Caption: General scheme for the formation of the lithium enolate of 5-benzylmorpholin-3-one.

Part 1: C-2 Alkylation - Forging New Carbon-Carbon Bonds

Alpha-alkylation is a fundamental transformation for introducing alkyl chains, which can modulate lipophilicity and probe steric pockets within a biological target. The reaction proceeds via an S(_N)2 mechanism, where the enolate attacks an alkyl halide.

Mechanistic Rationale

The choice of a strong, non-nucleophilic base like LDA is crucial to quantitatively generate the enolate, thus preventing side reactions such as self-condensation or reaction of the enolate with the starting material. The reaction is typically performed at low temperatures (-78 °C) to ensure kinetic control and minimize degradation of the enolate. The choice of the alkylating agent is generally limited to primary and some secondary halides to avoid competing E2 elimination reactions.

Diastereoselectivity Considerations

The N-benzyl group can influence the stereochemical outcome of the alkylation. The bulky benzyl group can direct the incoming electrophile to the less hindered face of the enolate, leading to a degree of diastereoselectivity. The extent of this control can be influenced by the solvent, temperature, and the nature of the electrophile. For chiral lactams, this facial bias can be highly predictable.

Alkylation_Workflow cluster_start Starting Materials & Reagents cluster_process Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Start 5-Benzylmorpholin-3-one Alkyl Halide (R-X) Step1 1. Enolate Formation: Add LDA in THF at -78 °C Start->Step1 Step2 2. Alkylation: Add Alkyl Halide at -78 °C and warm to RT Step1->Step2 Step3 3. Quench: Add saturated NH4Cl solution Step2->Step3 Workup Aqueous Work-up (Extraction with EtOAc) Step3->Workup Purification Column Chromatography Workup->Purification Product C-2 Alkylated 5-Benzylmorpholin-3-one Purification->Product

Caption: Workflow for the C-2 alkylation of 5-benzylmorpholin-3-one.

Detailed Protocol: α-Benzylation of 5-Benzylmorpholin-3-one

Materials:

  • 5-Benzylmorpholin-3-one

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stir bar, rubber septa, and a nitrogen inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Stirring plate

  • Rotary evaporator

  • Glassware for extraction and chromatography

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.[3][4] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[3][4]

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • All manipulations should be performed under a nitrogen or argon atmosphere to exclude moisture and oxygen.

Procedure:

  • Preparation of LDA:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction) and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Dissolve 5-benzylmorpholin-3-one (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under nitrogen.

    • Slowly add the solution of 5-benzylmorpholin-3-one to the pre-formed LDA solution at -78 °C dropwise via syringe or cannula.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-benzyl-5-benzylmorpholin-3-one.

Characterization:

  • The purified product should be characterized by \¹H NMR, \¹³C NMR, and mass spectrometry to confirm its structure and purity. The appearance of new signals corresponding to the introduced benzyl group and the disappearance of one of the C-2 protons in the \¹H NMR spectrum are indicative of successful alkylation.

ParameterConditionRationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base for quantitative enolate formation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, good for stabilizing the lithium enolate.
Temperature -78 °CPromotes kinetic deprotonation and stabilizes the enolate.
Electrophile Benzyl bromideReactive primary halide, minimizes elimination side reactions.
Quenching Agent Saturated NH(_4)ClMildly acidic proton source to neutralize the reaction mixture.

Part 2: C-2 Hydroxylation - Introducing a Key Hydrogen Bond Donor

The introduction of a hydroxyl group at the C-2 position can significantly enhance the polarity and hydrogen bonding capacity of the molecule, which is often beneficial for improving solubility and target engagement. Electrophilic hydroxylation of the enolate is a common strategy to achieve this transformation.

Mechanistic Rationale

The lithium enolate of 5-benzylmorpholin-3-one can be reacted with an electrophilic oxygen source. A widely used and effective reagent for this purpose is oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH). The reaction proceeds by the nucleophilic attack of the enolate on one of the peroxide oxygens of the MoOPH complex.

Hydroxylation_Mechanism Enolate Lithium Enolate Intermediate Molybdenum Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack MoOPH MoOPH (Electrophilic Oxygen Source) MoOPH->Intermediate Product 2-Hydroxy-5-benzyl- morpholin-3-one Intermediate->Product Work-up

Caption: Simplified mechanism for the α-hydroxylation of a lactam enolate using MoOPH.

Detailed Protocol: α-Hydroxylation of 5-Benzylmorpholin-3-one

Materials:

  • 5-Benzylmorpholin-3-one

  • Lithium diisopropylamide (LDA) (prepared as described in Part 1)

  • Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfite (Na(_2)SO(_3)) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Safety Precautions:

  • MoOPH is a potentially explosive oxidant and should be handled with care. Avoid grinding or subjecting it to shock. It is also a suspected carcinogen. Handle in a fume hood with appropriate PPE.[5]

  • Follow all safety precautions for handling LDA as outlined in Part 1.

Procedure:

  • Enolate Formation:

    • Generate the lithium enolate of 5-benzylmorpholin-3-one (1.0 equivalent) using LDA (1.1 equivalents) in anhydrous THF at -78 °C, as described in the alkylation protocol.

  • Hydroxylation:

    • In a separate flask, dissolve MoOPH (1.5 equivalents) in a minimal amount of cold, anhydrous THF.

    • Slowly add the MoOPH solution to the enolate solution at -78 °C via cannula.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Work-up:

    • Quench the reaction at -78 °C by adding saturated aqueous Na(_2)SO(_3) solution to reduce any unreacted peroxide.

    • Allow the mixture to warm to room temperature.

    • Perform an aqueous work-up as described in the alkylation protocol (extraction with EtOAc, washing with brine, drying over Na(_2)SO(_4)).

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to isolate the 2-hydroxy-5-benzylmorpholin-3-one.

Characterization:

  • The product should be characterized by \¹H NMR, \¹³C NMR, IR (for the hydroxyl group), and mass spectrometry.

ParameterConditionRationale
Hydroxylating Agent MoOPHEffective electrophilic oxygen source for enolates.
Stoichiometry 1.5 equivalents of MoOPHEnsures complete reaction of the enolate.
Temperature -78 °CMaintains the stability of the enolate and controls reactivity.
Quenching Agent Saturated Na(_2)SO(_3)Reduces excess oxidant and prevents potential hazards.

Part 3: C-2 Amination - Installing a Nitrogen-Containing Functional Group

The introduction of an amino group at the C-2 position can provide a handle for further diversification or act as a key pharmacophoric element. Electrophilic amination of the enolate is a direct route to α-amino lactams.

Mechanistic Rationale

Azodicarboxylates, such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD), are effective electrophilic aminating reagents. The lithium enolate of 5-benzylmorpholin-3-one attacks one of the nitrogen atoms of the azodicarboxylate, which is polarized by the two adjacent carbonyl groups. The resulting adduct can then be hydrolyzed and decarboxylated to yield the α-amino lactam.

Amination_Workflow cluster_start Starting Materials & Reagents cluster_process Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Start 5-Benzylmorpholin-3-one Azodicarboxylate Step1 1. Enolate Formation: Add LDA in THF at -78 °C Start->Step1 Step2 2. Amination: Add Azodicarboxylate at -78 °C Step1->Step2 Step3 3. Hydrolysis/Decarboxylation: (if necessary, separate step) Step2->Step3 Workup Aqueous Work-up Step3->Workup Purification Column Chromatography Workup->Purification Product C-2 Amino 5-Benzylmorpholin-3-one Derivative Purification->Product

Caption: General workflow for the C-2 amination of 5-benzylmorpholin-3-one.

Detailed Protocol: α-Amination of 5-Benzylmorpholin-3-one using DBAD

Materials:

  • 5-Benzylmorpholin-3-one

  • Lithium diisopropylamide (LDA) (prepared as described in Part 1)

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

  • Trifluoroacetic acid (TFA) (for deprotection)

  • Dichloromethane (DCM)

Safety Precautions:

  • Azodicarboxylates can be hazardous and should be handled with care in a fume hood.

  • Follow all safety precautions for handling LDA as outlined in Part 1.

  • TFA is corrosive and should be handled with appropriate PPE.

Procedure:

  • Enolate Formation:

    • Generate the lithium enolate of 5-benzylmorpholin-3-one (1.0 equivalent) with LDA (1.1 equivalents) in anhydrous THF at -78 °C as previously described.

  • Amination:

    • Dissolve DBAD (1.2 equivalents) in a minimal amount of anhydrous THF.

    • Slowly add the DBAD solution to the enolate at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Work-up:

    • Quench the reaction with saturated aqueous NH(_4)Cl solution.

    • Perform an aqueous work-up as described in the previous protocols.

  • Purification:

    • Purify the crude product by flash column chromatography to isolate the N,N'-di-Boc-protected α-hydrazino lactam.

  • Deprotection (if required):

    • Dissolve the purified product in dichloromethane.

    • Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine can be further purified if necessary.

Characterization:

  • The protected and deprotected products should be fully characterized by NMR spectroscopy and mass spectrometry.

ParameterConditionRationale
Aminating Agent Di-tert-butyl azodicarboxylate (DBAD)Electrophilic nitrogen source; the Boc groups are easily removed.
Temperature -78 °CControls the reactivity of the enolate and the aminating agent.
Deprotection Trifluoroacetic acid (TFA)Standard conditions for the removal of Boc protecting groups.

Conclusion

The functionalization of the C-2 position of 5-benzylmorpholin-3-one provides a powerful platform for the generation of novel chemical entities with potential therapeutic applications. The protocols detailed in these application notes, based on robust enolate chemistry, offer reliable and adaptable methods for the synthesis of C-2 alkylated, hydroxylated, and aminated derivatives. By understanding the underlying mechanistic principles, researchers can further modify and optimize these procedures to access a wide array of analogues for structure-activity relationship studies, ultimately accelerating the drug discovery process.

References

  • Asymmetric α-Hydroxylation of α-Aryl-δ-lactams with Molecular Oxygen under Phase-Transfer Conditions. (2021). PubMed. [Link]

  • Late-Stage C–H Functionalization of Azines. (n.d.). PubMed Central (PMC). [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central (PMC). [Link]

  • Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. (2016). Journal of the American Chemical Society. [Link]

  • Process for the purification of lactams. (1974).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry. [Link]

  • A kind of preparation method of N- benzyl ethyl alcohol amine. (2019).
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). PubMed Central (PMC). [Link]

  • Safe Handling of Pyrophoric Liquids. (2009). Oregon State University. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). National Institutes of Health (NIH). [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). ResearchGate. [Link]

  • α,γ-Dioxygenated amides via tandem Brook rearrangement/radical oxygenation reactions and their application to syntheses of γ-lactams. (2021). Beilstein Journals. [Link]

  • Purification of bovine alpha-lactalbumin by immobilized metal ion affinity chromatography. (n.d.). [Link]

  • γ-Lactam Synthesis via C—H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity Toward the Total Synthesis of Rolipram. (n.d.). ResearchGate. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link]

  • Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. (n.d.). PubMed Central (PMC). [Link]

  • 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. (n.d.). Wiley-VCH. [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. (n.d.). PubMed Central (PMC). [Link]

  • How can I purified Beta-lactam receptor by affinity chromatography?. (2021). ResearchGate. [Link]

  • Stereocontrolled alpha Alkylation. (2020). YouTube. [Link]

  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019). MDPI. [Link]

  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (n.d.). Royal Society of Chemistry. [Link]

  • Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University. [Link]

  • Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate. [Link]

  • Enantioselective α-hydroxylation of β-ketoamides. (n.d.). Royal Society of Chemistry. [Link]

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  • Structure and Function of the α‐Hydroxylation Bimodule of the Mupirocin Polyketide Synthase. (n.d.). PubMed Central (PMC). [Link]

  • Introduction to Stereoselective Organic Synthesis. (n.d.). [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenylalanine Cyclization Optimization

The following guide is structured as a Tier-3 Technical Support Center resource. It assumes the user is a professional chemist encountering yield or purity issues during the synthesis of morpholinone scaffolds from pheny...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Center resource. It assumes the user is a professional chemist encountering yield or purity issues during the synthesis of morpholinone scaffolds from phenylalanine.

Ticket Subject: Optimizing Yield & Purity in Morpholinone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Mechanistic Grounding

You are likely attempting to synthesize a 3-benzylmorpholine-2,5-dione (directly from Phenylalanine) or a 5-benzylmorpholin-3-one (via Phenylalaninol). The distinction is critical as the "cyclization" dynamics differ fundamentally between forming a lactone-amide (dione) and an ether-amide (monone).

This guide prioritizes the Morpholine-2,5-dione route (Scheme A) as it is the direct cyclization of the Phenylalanine amino acid, a reaction notorious for competing oligomerization.

The Core Challenge: Inter- vs. Intramolecular Competition

The yield of your cyclization is governed by the competition between Intramolecular Cyclization (


) and Intermolecular Polymerization  (

).
  • Target Product: Thermodynamically stable 6-membered ring.

  • Major Byproduct: Linear polydepsipeptides (oligomers).

  • Key Variable: The effective molarity (EM) of the intermediate.

Visualization: Competing Pathways

The following diagram illustrates the bifurcation point where yield is often lost.

ReactionPathways Phe L-Phenylalanine Inter N-Chloroacetyl-L-Phenylalanine (Linear Intermediate) Phe->Inter Chloroacetyl Chloride NaOH/THF, 0°C Transition Transition State (Base-Mediated) Inter->Transition NaHCO3, DMF Heat Target 3-Benzylmorpholine-2,5-dione (Target Cyclic Monomer) Transition->Target High Dilution (<0.05 M) Intramolecular Attack Polymer Linear Polydepsipeptides (Oligomeric Byproducts) Transition->Polymer High Concentration (>0.2 M) Intermolecular Attack Hydrolysis Hydrolyzed Ring-Open Acid (Dead End) Target->Hydrolysis Moisture/Strong Base

Figure 1: Mechanistic bifurcation in phenylalanine cyclization. Green path represents optimized conditions; Red path represents common failure mode (oligomerization).

Optimized Protocol (The "Golden Path")

Based on recent optimizations for hydrophobic amino acid cyclization [1].

Phase 1: N-Acylation (Pre-Cyclization)

Objective: Synthesize N-chloroacetyl-L-phenylalanine with >95% purity. Impurities here (free amine) will catalyze polymerization in Phase 2.

ParameterOptimized ConditionWhy? (Causality)
Reagent Chloroacetyl chloride (1.1 eq)Slight excess ensures complete amine capping.
Base Na₂CO₃ (aq) / THF mixSofter Base: NaOH can cause early hydrolysis of the chloride; Carbonate buffers pH ~9-10.
Temperature 0°C

20°C
Critical: Exotherms at this stage promote bis-acylation or racemization. Keep cold during addition.
Workup Acidify to pH 2, Extract (EtOAc)Removes unreacted amine. The intermediate must be isolated as a solid.
Phase 2: The Cyclization (Critical Step)

Objective: Favor


 over 

.
  • Solvent System: DMF (Dimethylformamide). High polarity stabilizes the polar transition state.

  • Base: NaHCO₃ (Sodium Bicarbonate).[1]

    • Reasoning: A strong base (e.g., KOH, NaH) will deprotonate the amide too aggressively, increasing nucleophilicity to the point where intermolecular attack (polymerization) becomes dominant. Bicarbonate acts as a proton shuttle, allowing thermodynamic control.

  • Concentration (The Yield Killer):

    • Strictly < 0.05 M.

    • Protocol: Dissolve the Phase 1 intermediate in DMF before adding base. If possible, use a syringe pump to add the intermediate slowly to a suspension of base in DMF (Pseudo-high dilution).

  • Temperature: 60°C – 80°C.

    • Note: Do not exceed 100°C unless observing no reaction. Higher temps favor thermodynamic polymerization.

Troubleshooting Guide (Symptom-Based)

Issue A: "My product is a sticky, off-white gum instead of a crystalline solid."

Diagnosis: Oligomerization (Polydepsipeptide formation).[1] Root Cause: The concentration of your intermediate during cyclization was too high, favoring intermolecular reaction. Corrective Action:

  • The Dilution Test: Repeat the reaction at 0.01 M concentration.

  • Slow Addition: Do not dump reagents. Add the N-chloroacetyl-Phe solution dropwise to the hot base suspension over 4 hours.

  • Purification: The monomer (morpholinedione) is usually soluble in ether/ethyl acetate, while the polymer is often insoluble. Triturate your gum with cold diethyl ether; the polymer may precipitate out, leaving your product in solution.

Issue B: "Yield is low (<30%) and NMR shows a complex aliphatic region."

Diagnosis: Racemization or Hydrolysis. Root Cause:

  • Racemization: Reaction temperature during Phase 1 (Acylation) was too high, or the base in Phase 2 was too strong (creating a planar enolate).

  • Hydrolysis: Water was present in the DMF. Corrective Action:

  • Dry Solvents: DMF must be anhydrous. Water opens the morpholinedione ring immediately back to the linear acid.

  • Base Switch: If using Na₂CO₃ for cyclization, switch to NaHCO₃ or KHCO₃ . The lower pKa prevents alpha-proton abstraction at the chiral center [2].

Issue C: "I see the product on TLC, but it vanishes during workup."

Diagnosis: Ring opening (Saponification). Root Cause: Morpholine-2,5-diones are essentially cyclic esters (lactones). They are sensitive to aqueous base. Corrective Action:

  • Quench Protocol: Do not use basic aqueous washes (e.g., 1M NaOH) to remove DMF.

  • Alternative Workup: Evaporate DMF under high vacuum (oil pump) first. Then, redissolve the residue in EtOAc and wash rapidly with cold dilute HCl or brine. Dry immediately over MgSO₄.

Frequently Asked Questions (FAQs)

Q: Can I use Phenylalaninol instead of Phenylalanine? A: Yes, but the product changes.

  • Phenylalanine + Chloroacetyl Chloride

    
     3-Benzylmorpholine-2,5-dione (Lactone/Amide).
    
  • Phenylalaninol + Chloroacetyl Chloride

    
     5-Benzylmorpholin-3-one (Ether/Amide).
    
  • Implication: The Phenylalaninol route yields a chemically more stable morpholinone (no ester linkage to hydrolyze). If your biological target allows it, the Phenylalaninol route is synthetically more robust and higher yielding (often >80%) [3].

Q: Why is my melting point lower than reported values? A: This is the primary indicator of partial racemization. The L-isomer and D-isomer impurities depress the melting point. Ensure your Phase 1 reaction stays strictly at 0°C and your Phase 2 cyclization does not exceed 4-6 hours.

Q: Can I use microwave irradiation for the cyclization? A: Proceed with caution. While microwaves accelerate kinetics, they often favor the kinetic product (polymer) if the concentration isn't extremely low. If using microwave, use a stop-flow method or extremely dilute conditions (0.005 M).

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. Source: ACS Omega (2024). Context: Defines the optimized temperature (20°C for acylation) and base conditions (NaHCO3) to minimize side reactions. URL:[Link]

  • Racemization-free synthesis of N-substituted phenylalanine derivatives. Source: ResearchGate / Beilstein J. Org. Chem. Context: Discusses the impact of base strength on the chirality of phenylalanine derivatives during amide coupling and cyclization. URL:[Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Rivaroxaban Intermediate).

Sources

Optimization

solubility issues with 5-benzylmorpholin-3-one in organic solvents

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 5-benzylmorpholin-3-one. Our goal is to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 5-benzylmorpholin-3-one. Our goal is to provide a framework for understanding and systematically overcoming these issues, grounded in fundamental physicochemical principles.

Introduction: The Challenge of 5-Benzylmorpholin-3-one

5-Benzylmorpholin-3-one is a heterocyclic compound featuring a polar morpholinone core and a nonpolar benzyl substituent. This bifunctional nature is the primary source of its challenging solubility profile. It is neither entirely soluble in highly polar solvents nor in purely nonpolar solvents, often leading to partial dissolution, precipitation, or the formation of oils. This guide will walk you through the causes of these issues and provide actionable troubleshooting strategies.

Part 1: Understanding the Physicochemical Properties of 5-Benzylmorpholin-3-one

To effectively troubleshoot solubility, one must first understand the molecule's structural characteristics. The solubility of any compound is governed by the principle of "like dissolves like," which relates to polarity, hydrogen bonding capability, and molecular size.[1]

Molecular Structure and Polarity

5-Benzylmorpholin-3-one possesses distinct regions of opposing polarity.[2]

  • Polar Region: The morpholin-3-one ring contains a lactam (a cyclic amide) and an ether linkage. The electronegative oxygen and nitrogen atoms create a significant dipole moment, making this part of the molecule polar.

  • Nonpolar Region: The benzyl group (a phenyl ring attached to a methylene group) is large, aromatic, and hydrophobic. This region dominates the molecule's nonpolar character.

The balance between these two regions dictates its affinity for a given solvent.

Hydrogen Bonding Profile

Hydrogen bonds are strong intermolecular forces that significantly influence solubility.[3][4]

  • Hydrogen Bond Acceptors: The molecule has two primary sites that can accept hydrogen bonds from a protic solvent (like water or methanol): the carbonyl oxygen of the lactam and the ether oxygen.

  • Hydrogen Bond Donors: The nitrogen atom in the morpholinone ring is tertiary (bonded to the benzyl group and two ring carbons), meaning it lacks a proton to donate for hydrogen bonding.

  • Weak Interactions: The aromatic phenyl ring can act as a very weak hydrogen bond acceptor through its π-electron system.[5]

This profile makes 5-benzylmorpholin-3-one soluble in solvents that can accommodate strong hydrogen bond acceptors but do not require the solute to be a donor.

Caption: Physicochemical regions of 5-benzylmorpholin-3-one.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during experiments.

Question: I'm starting a new reaction. Which solvent should I try first?

Answer: Due to the molecule's dual nature, solvents of intermediate polarity are often the best starting points.

  • Recommended Initial Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. These solvents balance polarity and can solvate both the polar morpholinone ring and the nonpolar benzyl group.

  • Causality: Solvents with extremely high or low polarity will fail to adequately solvate one end of the molecule, leading to poor solubility. For instance, a very nonpolar solvent like hexane cannot interact favorably with the polar lactam, while a very polar solvent like water cannot effectively solvate the large, hydrophobic benzyl group.

Question: My compound is insoluble in my chosen solvent at room temperature. What is the first thing I should try?

Answer: Gently heat the mixture.

  • Why it Works: For most solid solutes, solubility increases with temperature.[1][6] The added thermal energy helps overcome the compound's crystal lattice energy—the strong intermolecular forces holding the solid state together—allowing the solvent molecules to surround and dissolve the individual solute molecules.

  • Protocol: Place the mixture in a flask with a stir bar and gently warm it in a water or oil bath. Increase the temperature in increments of 10°C, observing for dissolution. Always use a condenser to prevent solvent loss, especially with volatile solvents.[7]

  • Caution: Be aware of your compound's stability. If it is thermally labile, this may not be a suitable approach.

Question: Heating didn't work, or my compound crashed out of solution upon cooling. What's next?

Answer: Employ a co-solvent system. This is one of the most powerful techniques for fine-tuning solvent polarity to match a difficult solute.[8][9]

  • How it Works: By mixing a "good" solvent (one in which the compound has some solubility) with a "poor" solvent, you can create a mixture with the ideal polarity to dissolve the entire molecule.

  • Common Co-Solvent Pairs to Try:

    • For increasing polarity: Toluene/Ethanol, DCM/Methanol, THF/Acetonitrile.

    • For decreasing polarity: Methanol/Water (if some aqueous solubility is desired), Ethanol/Heptane.

  • Methodology:

    • Dissolve or suspend your compound in a minimal amount of the solvent in which it is more soluble.

    • Heat the mixture gently.

    • Slowly add the second solvent (the "anti-solvent") dropwise until you see persistent cloudiness (turbidity), which indicates the saturation point has been reached.[9]

    • Add a few more drops of the first solvent until the solution becomes clear again. This ensures you are just below the saturation point at that temperature.

Question: My compound forms an oil instead of dissolving or precipitating. What does this mean and how do I fix it?

Answer: "Oiling out" occurs when the solute melts before it dissolves or when it comes out of a supersaturated solution as a liquid phase instead of a crystalline solid. This often happens when using a solvent system where the compound's solubility is highly sensitive to temperature.

  • Causality: The temperature of the solution is above the melting point of your compound (or a compound-solvent eutectic), but the solvent still lacks sufficient capacity to fully dissolve it.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the primary solvent to increase the overall dissolving capacity.

    • Change Solvent System: The current solvent is not ideal. Switch to a solvent with a lower boiling point or a different polarity profile.

    • Reduce Temperature and Agitate: Cool the solution well below the melting point of the oil and scratch the inside of the flask with a glass rod at the liquid-air interface. This can provide a nucleation site to induce crystallization.[10]

Part 3: Systematic Protocol for Solvent Screening

This protocol provides a structured method for identifying a suitable solvent system for 5-benzylmorpholin-3-one, minimizing wasted material and time.

Experimental Protocol: Small-Scale Solubility Screening
  • Preparation: Aliquot a small, known amount of 5-benzylmorpholin-3-one (e.g., 10 mg) into several small vials.

  • Solvent Addition (Room Temp): To each vial, add a measured volume of a single test solvent (e.g., 0.2 mL). Start with the solvents listed in the table below.

  • Observation (Room Temp): Vigorously agitate (vortex) each vial for 60 seconds. Observe and classify the solubility:

    • Freely Soluble: Clear, single-phase solution.

    • Partially Soluble: Some solid remains, but the solution is not a slurry.

    • Slightly Soluble: The vast majority of the solid remains.

    • Insoluble: No apparent change in the amount of solid.

  • Heating Step: For vials where the compound was not freely soluble, warm them to ~50-60°C (use a heat block or water bath). Agitate and observe again.

  • Co-Solvent Testing: Based on the results, select a solvent where the compound was freely soluble (especially when hot) and one where it was insoluble. Attempt a co-solvent dissolution as described in the Q&A section.

  • Data Recording: Record all observations in a structured table.

Data Presentation: Qualitative Solubility Table

This table summarizes the expected solubility based on chemical principles. Your experimental results should be used to populate a similar table for your specific batch of material.

SolventPolarity ClassH-Bonding AbilityExpected Solubility (Room Temp)Expected Solubility (Heated)Rationale
Heptane/HexaneNonpolarNoneInsolubleInsolubleFails to solvate the polar morpholinone ring.
TolueneNonpolar (Aromatic)Weak AcceptorSlightly SolublePartially SolubleBenzyl-benzyl (π-π) interactions may aid solubility, but polarity is too low.
Diethyl EtherSlightly PolarAcceptorPartially SolubleSolubleA reasonable balance, but low boiling point limits the temperature range.
Dichloromethane (DCM)Polar AproticNoneSoluble Freely SolubleGood polarity match for both ends of the molecule. A primary choice.
Tetrahydrofuran (THF)Polar AproticAcceptorSoluble Freely SolubleExcellent balance of polarity and ether group can interact with the morpholinone.
Ethyl AcetatePolar AproticAcceptorPartially SolubleSolubleGood starting point, polarity is intermediate.
Acetonitrile (ACN)Polar AproticAcceptorPartially SolubleSolubleHigher polarity may struggle slightly with the large benzyl group.
AcetonePolar AproticAcceptorPartially SolubleSolubleSimilar to Acetonitrile.
Isopropanol (IPA)Polar ProticDonor & AcceptorSlightly SolublePartially SolubleH-bonding helps, but the alkyl chain is less effective than a more polar solvent.
Ethanol/MethanolPolar ProticDonor & AcceptorSlightly SolublePartially SolubleStrong H-bonding network of the solvent can resist disruption by the large nonpolar group.
WaterPolar ProticDonor & AcceptorInsolubleInsolubleThe hydrophobic benzyl group dominates, preventing dissolution.
Part 4: Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with 5-benzylmorpholin-3-one.

start Start: Dissolve 5-benzylmorpholin-3-one in chosen organic solvent q1 Is the compound fully dissolved at room temperature? start->q1 step_heat Gently heat the mixture (e.g., 40-60°C) q1->step_heat No success Success: Compound is in solution. Proceed with experiment. q1->success Yes q2 Did it dissolve with heat? step_heat->q2 q3 Did it 'oil out' instead of dissolving? q2->q3 No q2->success Yes step_cosolvent Use a Co-Solvent System: 1. Dissolve in minimal 'good' solvent. 2. Add 'poor' solvent until turbid. 3. Clear with a drop of 'good' solvent. step_cosolvent->success q3->step_cosolvent No step_oil Troubleshoot Oiling Out: - Increase solvent volume. - Switch to a different solvent. - Cool and scratch to induce crystallization. q3->step_oil Yes step_oil->q1 fail Re-evaluate solvent choice. Consult screening protocol.

Caption: Decision workflow for troubleshooting solubility.

Part 5: Frequently Asked Questions (FAQs)

Q1: Does the purity of my 5-benzylmorpholin-3-one affect its solubility? A: Absolutely. Impurities can disrupt the crystal lattice of your compound, sometimes paradoxically increasing solubility (e.g., by lowering the melting point). Conversely, certain insoluble impurities will remain as suspended solids no matter how much solvent you add. If you are struggling with recrystallization, insoluble impurities might be the cause, requiring a hot filtration step.[10]

Q2: Can I use solvent databases to predict solubility? A: Yes, databases that provide Hansen Solubility Parameters (HSP) or similar metrics can be very useful. These parameters break down solubility into dispersion, polar, and hydrogen-bonding components. Finding a solvent or solvent blend whose parameters closely match those of your solute can be a powerful predictive tool.[11][12] However, experimental verification is always necessary.

Q3: Why is my compound soluble in DCM but not in diethyl ether, even though both are common organic solvents? A: While both are aprotic solvents, DCM is significantly more polar than diethyl ether. This higher polarity is better at solvating the polar lactam portion of the 5-benzylmorpholin-3-one molecule. This illustrates that even within the same general class, small differences in solvent properties can have a large impact on solubility.

Q4: Is it possible for the compound to degrade in certain solvents? A: Yes. While generally stable, the lactam functionality is an amide and could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. When choosing a solvent or co-solvent system, ensure it is neutral and that any additives (like acids or bases for a reaction) are compatible with your compound's stability.

References
  • University of Canterbury. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Zhang, P., et al. (2020). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 16, 238-244. [Link]

  • Allen, F. H., et al. (2000). Weak hydrogen bonding. Part 3. A benzyl group accepting equally strong hydrogen bonds from O–H and C–H donors: 5-ethynyl-5H-dibenzo[a,d]cyclohepten-5-ol. Journal of the Chemical Society, Perkin Transactions 2, (2), 269-271. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • LibreTexts Chemistry. (2023, January 29). Hydrogen Bonding. [Link]

  • LibreTexts Chemistry. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Mayo, D. W., et al. Recrystallization. [Link]

  • G. W. A. Milne. (2018). Gardner's Commercially Important Chemicals: Synonyms, Trade Names, and Properties. John Wiley & Sons.
  • Jorabchi, K., & Acree, Jr., W. E. (2019). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Journal of Pharmaceutical Investigation, 49(1), 1-13. [Link]

  • Welton, T. (1999). Solvents and sustainable chemistry. Proceedings of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 455(1989), 3515-3531.
  • University of Massachusetts Lowell. Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. [Link]

  • University of Toronto. Recrystallization - Single Solvent. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Przemysł Chemiczny, 89(8), 1072-1077.
  • Clarke, E. D., & Mallon, P. (2016). Solvent selection guide: Application of life cycle assessment to enhance solvent selections. Clean Technologies and Environmental Policy, 18(3), 639-649.
  • Anastas, P. T., & Warner, J. C. (2000). Green Chemistry: Theory and Practice. Oxford University Press.
  • Shively, R. J., et al. (1995). The solubility parameter of poly(lactic-co-glycolic acid). Journal of Controlled Release, 33(2), 237-243. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

Sources

Troubleshooting

troubleshooting chloroacetyl chloride acylation of amino esters

Topic: Troubleshooting Chloroacetyl Chloride Acylation of Amino Esters Role: Senior Application Scientist Audience: Drug Discovery Researchers & Process Chemists Technical Support Center: Chloroacetyl Chloride Acylation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Chloroacetyl Chloride Acylation of Amino Esters Role: Senior Application Scientist Audience: Drug Discovery Researchers & Process Chemists

Technical Support Center: Chloroacetyl Chloride Acylation

Welcome to the technical support hub for electrophilic linker synthesis. The reaction between chloroacetyl chloride (CAC) and amino acid esters is a cornerstone transformation in the synthesis of peptidomimetics, covalent inhibitors, and PROTAC® linkers.

While deceptively simple, this reaction frequently suffers from three silent killers: racemization , hydrolysis , and bis-acylation . This guide moves beyond basic textbook procedures to address the "why" and "how" of process control.

Module 1: Critical Process Parameters (The "Why")

Before troubleshooting, validate your process parameters against these core mechanistic principles.

ParameterCriticalityScientific Rationale
Temperature High The

-chlorine atom increases the acidity of the

-protons (

). Temperatures >0°C significantly increase the rate of enolization/ketene formation, leading to racemization .
Base Selection High Strong, sterically unhindered bases (e.g., TEA) can promote oxazolone formation. Biphasic inorganic bases (Schotten-Baumann) or hindered organic bases (DIPEA, Collidine) are preferred to preserve chirality.
Stoichiometry Medium CAC is highly moisture-sensitive. A slight excess (1.1–1.2 eq) is required to account for hydrolysis, but large excesses promote bis-acylation of primary amines.
Solvent Water High In anhydrous protocols, water competes with the amine. In biphasic protocols, water acts as the heat sink and base reservoir, but vigorous stirring is required to maximize interfacial surface area.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Loss of Stereochemistry (Racemization)

Q: My product shows significant enantiomeric excess (ee) erosion. I am using TEA in DCM at Room Temperature.

A: This is the most common failure mode. The combination of a strong base (Triethylamine), a highly activated acylating agent (CAC), and room temperature creates a "perfect storm" for racemization via the oxazolone mechanism .

Corrective Action:

  • Switch Protocol: Move to Schotten-Baumann conditions (Biphasic DCM/aq.

    
    ).[1] The base remains in the aqueous phase, minimizing the exposure of the activated intermediate to base-catalyzed proton abstraction.
    
  • Temperature Control: If you must use organic bases, cool the reaction to -10°C or -20°C before adding CAC.

  • Order of Addition: Add the base last or add the acid chloride very slowly to a solution of amine + base. High local concentrations of base relative to the acid chloride must be avoided.

Issue 2: Low Yield & Residual Starting Material

Q: I see 50% conversion by LCMS, but adding more Chloroacetyl Chloride doesn't push it to completion.

A: You are likely fighting hydrolysis or HCl inhibition .

  • Hydrolysis: If your solvent is not dry (anhydrous method), CAC hydrolyzes to chloroacetic acid faster than it reacts with the amine. Chloroacetic acid will not react with the amine without a coupling agent.

  • HCl Salt Formation: As the reaction proceeds, HCl is generated. If your base scavenger is insufficient or inefficient, the unreacted amino ester becomes protonated (

    
    ), rendering it non-nucleophilic.
    

Corrective Action:

  • Validate Base Equivalents: Ensure you have at least 2.2 equivalents of base (1 eq to neutralize the amino ester HCl salt, 1 eq to scavenge the reaction HCl).

  • Check Reagent Quality: CAC hydrolyzes in the bottle over time. Distill your CAC or titrate a sample if the bottle is old.

Issue 3: "Ghost" Impurities (Bis-Acylation)

Q: I see a mass peak corresponding to [M + 76]. What is this?

A: This is bis-acylation . The primary amide product (


) still possesses an acidic proton on the nitrogen. In the presence of excess CAC and strong base, a second chloroacetyl group can add, forming an imide (

).

Corrective Action:

  • Strict Stoichiometry: Do not exceed 1.1 equivalents of CAC.

  • Reverse Addition: Add the CAC solution dropwise to the amine solution. This ensures the amine is always in excess relative to the chloride until the end, discouraging the second attack.

Module 3: Validated Protocols

Method A: The "Chirality Safe" Method (Schotten-Baumann)

Recommended for valuable chiral amino esters.

  • Preparation: Dissolve amino acid ester hydrochloride (1.0 mmol) in DCM (10 mL).

  • Biphasic Setup: Add an equal volume of 10% aqueous

    
     or saturated 
    
    
    
    .
  • Cooling: Cool the biphasic mixture to 0°C with vigorous stirring (emulsion formation is critical).

  • Addition: Add Chloroacetyl Chloride (1.1 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

    
    .
    
Method B: The Anhydrous Method

Recommended for non-chiral amines or strictly water-sensitive substrates.

  • Preparation: Dissolve amino ester HCl (1.0 mmol) in anhydrous DCM (10 mL) under Nitrogen/Argon.

  • Base: Add DIPEA (2.2 mmol). Note: DIPEA is less likely to cause racemization than TEA.

  • Cooling: Cool to -10°C (Ice/Salt bath).

  • Addition: Add Chloroacetyl Chloride (1.1 mmol) diluted in 2 mL DCM dropwise.

  • Monitoring: Monitor by TLC/LCMS. Quench with methanol immediately upon completion to destroy excess CAC.

Module 4: Logic & Mechanism Visualization

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start START: Analyze Reaction Outcome Issue_Racemization Issue: Racemization (Loss of Chirality) Start->Issue_Racemization Issue_Yield Issue: Low Yield (Incomplete Rxn) Start->Issue_Yield Issue_Impurity Issue: Impurity +76 Da (Bis-Acylation) Start->Issue_Impurity Sol_Schotten Switch to Schotten-Baumann (Biphasic Na2CO3/DCM) Issue_Racemization->Sol_Schotten Best Practice Sol_Temp Lower Temp to -20°C Use DIPEA instead of TEA Issue_Racemization->Sol_Temp Alternative Check_Water Check Solvent Dryness (CAC Hydrolysis) Issue_Yield->Check_Water Check_Base Increase Base Stoichiometry (Neutralize HCl Salt) Issue_Yield->Check_Base Sol_Stoich Reduce CAC to 1.05 eq Reverse Addition Order Issue_Impurity->Sol_Stoich

Caption: Decision matrix for diagnosing common failures in chloroacetylation. Blue/Green nodes indicate corrective actions.

Figure 2: The Racemization Danger Zone

Mechanism Start Amino Ester (L-Isomer) Intermediate N-Chloroacetyl Product (L) Start->Intermediate Normal Acylation Oxazolone Oxazolone Intermediate Intermediate->Oxazolone Base + Heat (Cyclization) Racemate Racemic Product (DL-Mix) Intermediate->Racemate Direct Enolization (Strong Base) Oxazolone->Racemate Ring Opening

Caption: Mechanistic pathway showing how base and heat drive the product toward the oxazolone intermediate, resulting in loss of chirality.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[2][3] [Link][2][4]

  • Preparation of Acid Chlorides and their Reaction with Amines. Organic Syntheses, Coll. Vol. 4, p.154 (1963). [Link]

  • Racemization in Peptide Synthesis. Chem. Rev. 2015, 115, 17, 9098–9140. (Discussion on oxazolone formation). [Link]

  • Chloroacetyl Chloride Safety & Reactivity Profile. ChemicalBook / PubChem. [Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzylmorpholinone Derivatives

For researchers, scientists, and drug development professionals engaged in the analysis of central nervous system (CNS) active compounds, understanding the structural elucidation of novel molecules is paramount. Benzylmo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of central nervous system (CNS) active compounds, understanding the structural elucidation of novel molecules is paramount. Benzylmorpholinone derivatives represent a significant scaffold in medicinal chemistry, valued for their potential therapeutic properties.[1][2] Mass spectrometry stands as a cornerstone technique for the identification and characterization of such compounds. This guide provides an in-depth technical comparison of the fragmentation behavior of benzylmorpholinone derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of the Benzylmorpholinone Scaffold

The morpholinone ring is a privileged scaffold in CNS drug discovery due to its favorable physicochemical properties, which can enhance blood-brain barrier permeability.[3] The addition of a benzyl group introduces further structural diversity and potential pharmacophoric interactions. Consequently, the precise characterization of these molecules, including their isomeric forms, is critical for drug metabolism, pharmacokinetics (DMPK), and toxicology studies. Mass spectrometry provides the requisite sensitivity and structural information for these analyses.

This guide will dissect the fragmentation pathways of a representative molecule, N-benzyl morpholin-2-one (also known as 4-benzylmorpholin-3-one) , under both "hard" (EI) and "soft" (ESI) ionization techniques. While readily available public spectral libraries such as the NIST Webbook, MassBank, and mzCloud currently lack experimental data for this specific compound, this guide will leverage established fragmentation principles of related structures to propose the expected fragmentation patterns.[4][5][6] Furthermore, a comprehensive experimental protocol is provided to empower researchers to generate this critical data.

Theoretical Fragmentation Analysis: Predicting the Pathways

Understanding the fragmentation of a molecule begins with identifying the most probable sites of bond cleavage following ionization. For N-benzyl morpholin-2-one, we can anticipate distinct fragmentation patterns arising from the benzyl moiety and the morpholinone ring.

Electron Ionization (EI) Fragmentation: A High-Energy Approach

Electron Ionization (70 eV) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[7]

Expected Key Fragmentation Pathways for N-benzyl morpholin-2-one under EI:

  • Benzylic Cleavage: The most favorable cleavage is expected at the benzylic position (the C-C bond between the phenyl and methylene groups) due to the formation of the highly stable tropylium ion (m/z 91). This is a hallmark fragmentation for benzyl-containing compounds.

  • Alpha-Cleavage to the Carbonyl Group: Cleavage of the bond adjacent to the carbonyl group within the morpholinone ring is another probable pathway. This can lead to the loss of a CO molecule or fragmentation of the ring itself.

  • Ring Opening and Fragmentation: The morpholinone ring can undergo a series of ring-opening and subsequent fragmentation steps, leading to characteristic lower mass ions. Based on the fragmentation of morpholine itself, we can anticipate ions corresponding to the loss of ethylene oxide or related fragments.[4]

EI_Fragmentation M N-Benzylmorpholinone [M]•+ F1 Tropylium Ion (m/z 91) M->F1 Benzylic Cleavage F2 [M - C7H7]• (m/z 100) M->F2 Loss of Benzyl Radical F4 [M - CO]•+ M->F4 α-Cleavage F3 Morpholinone Ring Fragments F2->F3 Further Fragmentation

Caption: Proposed EI Fragmentation of N-benzylmorpholinone.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer, Targeted Approach

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule [M+H]+ with minimal in-source fragmentation.[3] Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer allows for controlled fragmentation, providing valuable structural information.

Expected Key Fragmentation Pathways for [N-benzyl morpholin-2-one+H]+ under ESI-MS/MS:

  • Loss of the Benzyl Group: Similar to EI, the cleavage of the benzyl group is a likely fragmentation pathway, resulting in a protonated morpholinone ring.

  • Ring Opening of the Protonated Morpholinone: The protonated morpholinone ring can undergo ring opening, followed by the loss of small neutral molecules such as water (H₂O) or ethylene (C₂H₄).

  • Formation of the Benzyl Cation: Direct formation of the benzyl cation (m/z 91), while less common as the primary fragmentation in ESI compared to EI, can still be observed, particularly at higher collision energies.

ESI_Fragmentation MH [N-Benzylmorpholinone+H]+ Precursor Ion P1 [M+H - C7H8]+ (Protonated Morpholinone) MH->P1 Loss of Toluene P2 Benzyl Cation (m/z 91) MH->P2 Formation of Benzyl Cation P4 [M+H - H2O]+ MH->P4 Neutral Loss P3 Ring-Opened Fragments P1->P3 Ring Opening

Caption: Proposed ESI-MS/MS Fragmentation of N-benzylmorpholinone.

Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice between EI-MS and ESI-MS/MS depends on the analytical goal. The following table summarizes the expected comparative performance for the analysis of benzylmorpholinone derivatives.

FeatureGas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)Liquid Chromatography - Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
Ionization Principle High-energy electron impact causing extensive fragmentation.[7]Soft ionization creating protonated molecules with controlled fragmentation via CID.[3]
Molecular Ion Often weak or absent due to extensive fragmentation.Strong [M+H]+ peak, providing clear molecular weight information.
Fragmentation Rich, detailed fragmentation pattern acting as a molecular fingerprint.Controlled, often simpler fragmentation, useful for targeted structural elucidation.
Structural Isomers May provide distinct fragmentation patterns to differentiate isomers.Can differentiate isomers based on precursor ion selection and unique product ions.
Sensitivity Generally high for volatile and thermally stable compounds.Excellent sensitivity, particularly for polar and non-volatile compounds.
Typical Application Screening and identification of unknowns, library matching.Targeted quantification, structural confirmation, analysis of complex mixtures.

Experimental Protocols

To obtain the necessary data for a definitive comparison, the following experimental protocols are proposed.

GC-EI-MS Analysis

This protocol is designed for the analysis of a synthesized standard of N-benzyl morpholin-2-one.

Instrumentation:

  • Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight Mass Spectrometer.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of N-benzyl morpholin-2-one in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL in methanol.

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-550.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Standard in Methanol Prep2 Dilute to 10 µg/mL Prep1->Prep2 Inject Inject 1 µL Prep2->Inject GC_Sep GC Separation Inject->GC_Sep EI_Ion EI Ionization (70 eV) GC_Sep->EI_Ion MS_Detect Mass Analysis EI_Ion->MS_Detect Spectrum Acquire Mass Spectrum MS_Detect->Spectrum Frag_ID Identify Fragmentation Pathways Spectrum->Frag_ID

Caption: GC-EI-MS Experimental Workflow.

LC-ESI-MS/MS Analysis

This protocol is designed for the sensitive and targeted analysis of N-benzyl morpholin-2-one.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of N-benzyl morpholin-2-one in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS Range: m/z 50-500.

  • MS/MS:

    • Select the [M+H]+ ion for fragmentation.

    • Perform collision-induced dissociation (CID) with a range of collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep1 Dissolve Standard in Methanol Prep2 Dilute in Mobile Phase Prep1->Prep2 Inject Inject 5 µL Prep2->Inject LC_Sep LC Separation Inject->LC_Sep ESI ESI Ionization (+) LC_Sep->ESI MS1 MS1: Full Scan ESI->MS1 CID MS2: CID of [M+H]+ MS1->CID Spectrum Acquire MS/MS Spectrum CID->Spectrum Frag_ID Elucidate Fragmentation Spectrum->Frag_ID

Caption: LC-ESI-MS/MS Experimental Workflow.

Conclusion and Future Perspectives

The mass spectrometric analysis of benzylmorpholinone derivatives is essential for their unambiguous identification and characterization in various scientific disciplines. While a direct comparison of experimental data is currently hindered by the lack of publicly available spectra, this guide provides a robust theoretical framework for predicting the fragmentation pathways under both EI and ESI conditions.

The proposed experimental protocols offer a clear roadmap for researchers to generate high-quality mass spectral data for this important class of compounds. The resulting data will not only enable a definitive comparison of the two ionization techniques but will also contribute valuable information to the scientific community, potentially aiding in the development of new CNS therapeutics. Future work should focus on building a comprehensive spectral library for a range of benzylmorpholinone derivatives to facilitate their rapid and accurate identification.

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